molecular formula C14H16N4 B3179181 2-(4-(Piperazin-1-yl)phenyl)pyrimidine CAS No. 940903-37-7

2-(4-(Piperazin-1-yl)phenyl)pyrimidine

Cat. No.: B3179181
CAS No.: 940903-37-7
M. Wt: 240.30
InChI Key: GGBNTKYMFUYSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Piperazin-1-yl)phenyl)pyrimidine is a useful research compound. Its molecular formula is C14H16N4 and its molecular weight is 240.30. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Piperazin-1-yl)phenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Piperazin-1-yl)phenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-piperazin-1-ylphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18/h1-7,15H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBNTKYMFUYSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(4-(Piperazin-1-yl)phenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine (CAS 940903-37-7). This document is structured for researchers requiring actionable protocols and mechanistic insight.

CAS Registry Number: 940903-37-7 Role: Pharmacophore Scaffold / API Intermediate

Executive Summary

2-(4-(Piperazin-1-yl)phenyl)pyrimidine is a "privileged structure" in medicinal chemistry, serving as a critical building block for kinase inhibitors (specifically CDK4/6, FAK, and EGFR targets) and GPCR ligands.[1] Its architecture combines a pyrimidine hinge-binder with a phenyl spacer and a solubilizing piperazine tail , providing a versatile scaffold for optimizing pharmacokinetic properties (ADME) and target selectivity.[1]

This guide outlines the optimized synthesis via Buchwald-Hartwig amination , structural validation, and its utility in drug discovery workflows.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-[4-(Piperazin-1-yl)phenyl]pyrimidine
Molecular Formula C₁₄H₁₆N₄
Molecular Weight 240.30 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, MeOH; Low solubility in water
pKa (Calc) ~8.7 (Piperazine NH), ~2.5 (Pyrimidine N)
LogP ~1.8 (Moderate lipophilicity)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors

Synthesis Strategy: The Modular Approach

While direct cyclization (Pinner synthesis) is possible, the Modular Cross-Coupling Strategy is preferred in modern drug discovery for its convergence and ability to generate analogs.[1] The most robust pathway involves constructing the biaryl core via Suzuki coupling, followed by installing the piperazine moiety via Buchwald-Hartwig amination.[1]

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate 2-(4-Bromophenyl)pyrimidine .

SynthesisPath Figure 1: Modular Synthesis of CAS 940903-37-7 Reactant1 2-Chloropyrimidine Intermediate INTERMEDIATE: 2-(4-Bromophenyl)pyrimidine Reactant1->Intermediate Suzuki Coupling Pd(PPh3)4, Na2CO3 DME/H2O, 90°C Reactant2 4-Bromophenylboronic Acid Reactant2->Intermediate Product TARGET: 2-(4-(Piperazin-1-yl) phenyl)pyrimidine Intermediate->Product Buchwald-Hartwig Pd2(dba)3, BINAP NaOtBu, Toluene, 110°C Reagent_Pip Piperazine (Excess) Reagent_Pip->Product

Figure 1: Stepwise synthesis via biaryl construction followed by C-N bond formation.

Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-Bromophenyl)pyrimidine (The Biaryl Core)

This step utilizes a Suzuki-Miyaura coupling. The choice of 2-chloropyrimidine over 2-bromopyrimidine is economical, though it requires a slightly more active catalyst system or higher temperatures.[1]

  • Reagents:

    • 2-Chloropyrimidine (1.0 eq)

    • 4-Bromophenylboronic acid (1.1 eq)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for tougher substrates)

    • Base: Na₂CO₃ (2.0 M aq.[1] solution)

    • Solvent: 1,2-Dimethoxyethane (DME) or Dioxane[1]

  • Procedure:

    • Charge a reaction vessel with 2-chloropyrimidine, 4-bromophenylboronic acid, and Pd catalyst under an inert atmosphere (Argon/N₂).

    • Add degassed solvent (DME) and aqueous Na₂CO₃.[1]

    • Heat to 90°C for 12–16 hours. Monitor by TLC/LC-MS.

    • Workup: Cool to RT, dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Checkpoint: Confirm identity via ¹H NMR (Look for pyrimidine doublets at >8.5 ppm).[1]

Step 2: Buchwald-Hartwig Amination (Installing the Piperazine)

This step replaces the bromine with the piperazine amine. Using excess piperazine prevents the formation of the bis-coupled byproduct (where one piperazine connects two phenyl-pyrimidine groups).

  • Reagents:

    • 2-(4-Bromophenyl)pyrimidine (1.0 eq)

    • Piperazine (3.0 – 5.0 eq)

    • Catalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: BINAP or Xantphos (4 mol%)

    • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq)

    • Solvent: Toluene or Dioxane (Anhydrous)

  • Procedure:

    • In a glovebox or under strict Argon flow, combine the aryl bromide, Pd source, Ligand, and Base in a sealed tube.[1]

    • Add anhydrous Toluene and the solid Piperazine.

    • Seal and heat to 110°C for 12 hours.

    • Workup: Filter through a Celite pad to remove Palladium residues. Concentrate the filtrate.

    • Purification: The excess piperazine can be removed by washing the organic layer with water (piperazine is highly water-soluble) or by column chromatography using DCM/MeOH/NH₃ (to keep the amine free).

    • Yield: Typically 70–85%.[1]

Structural Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.

TechniqueKey Diagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 8.8 ppm (d, 2H) Pyrimidine C4/C6 protons (Deshielded by N-atoms).
δ 8.3 ppm (d, 2H) Phenyl protons ortho to pyrimidine (Anisotropic effect).[1]
δ 3.3 - 2.8 ppm (m, 8H) Piperazine methylene protons (Distinctive multiplet).[1]
LC-MS (ESI+) [M+H]⁺ = 241.1 Confirm parent ion. Absence of Br isotopic pattern (M/M+2).
HPLC Purity > 98%Critical for biological assays to rule out metal toxicity.[1]

Applications in Drug Discovery[3][4][5][6]

This scaffold is a "privileged structure" because it addresses multiple binding requirements in kinase and receptor pharmacology.

Pharmacophore Mapping[1][6]
  • The Pyrimidine: Acts as an acceptor-donor-acceptor motif, ideal for hydrogen bonding with the hinge region of kinase ATP-binding pockets (e.g., CDK4/6, FAK).[1]

  • The Phenyl Ring: A rigid spacer that orients the tail towards the solvent front.[1]

  • The Piperazine: A solubilizing group that can form salt bridges with surface residues (e.g., Asp/Glu) or serve as a handle for further derivatization (e.g., amides, ureas).[1]

Derivatization Logic

Researchers typically modify the N4-position of the piperazine to tune selectivity.[1]

Derivatization cluster_mods N4-Functionalization Strategies Core Core Scaffold: CAS 940903-37-7 Mod1 Acylation (R-COCl) Target: Amide Linker (e.g., Covalent Inhibitors) Core->Mod1 Mod2 Reductive Amination Target: Tertiary Amine (e.g., CNS Penetration) Core->Mod2 Mod3 Sulfonylation Target: Sulfonamide (e.g., Metabolic Stability) Core->Mod3

Figure 2: Common derivatization strategies for SAR optimization.

Safety & Handling

  • Hazards: As a secondary amine and pyrimidine derivative, treat as a potential Skin/Eye Irritant (H315/H319) .[1]

  • Storage: Store at 2–8°C under inert gas. The free amine is prone to oxidation or carbamate formation (with atmospheric CO₂) over long periods.

  • Palladium Scavenging: If used for biological assays, ensure residual Pd is <10 ppm using metal scavengers (e.g., SiliaMetS® Thiol) post-synthesis.[1]

References

  • Hempe, M., et al. (2022).[1][2] "Intramolecular Hydrogen Bonding in Thermally Activated Delayed Fluorescence Emitters: Is There Evidence Beyond Reasonable Doubt?" The Journal of Physical Chemistry Letters, 13, 8163–8172.[1] (Provides protocol for 2-(4-bromophenyl)pyrimidine synthesis).

  • Varano, F., et al. (2020).[1] "Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists." Pharmaceuticals, 13(8), 161.[1][3] (Demonstrates piperazine-pyrimidine scaffold utility).

  • Jain, A., et al. (2011).[1] "Synthesis, Analgesic and Anti-Inflammatory Activities of Novel 4-Oxo-4-(4-(Pyrimidin-2-yl)Piperazin-1-yl) Butanoic Acid Derivatives." ResearchGate.[1][4] (Discusses pyrimidinyl-piperazine synthesis logic).

  • Sigma-Aldrich. "2-(4-(Piperazin-1-yl)phenyl)pyrimidine Product Page." (Commercial availability and CAS verification).

Sources

An In-depth Technical Guide to the 2-(4-(Piperazin-1-yl)phenyl)pyrimidine Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the 2-(4-(piperazin-1-yl)phenyl)pyrimidine core structure, a significant scaffold in modern medicinal chemistry. While this specific unsubstituted compound is not extensively documented in public literature, its constituent parts—the pyrimidine, the phenyl ring, and the piperazine moiety—are cornerstones of numerous clinically relevant molecules. This document will, therefore, analyze the core structure, propose a robust synthetic strategy, and explore the vast therapeutic potential of its derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Structure Analysis and Physicochemical Profile

The 2-(4-(piperazin-1-yl)phenyl)pyrimidine scaffold combines three critical pharmacophores. The pyrimidine ring, an electron-deficient heterocycle, is a well-known hydrogen bond acceptor and a bioisostere for other aromatic systems, often found in kinase inhibitors and other targeted therapies.[1] The piperazine ring is a common structural motif that can positively modulate pharmacokinetic properties, improve solubility, and serve as a versatile linker to introduce additional functionalities.[2] The central phenyl ring acts as a rigid spacer, correctly orienting the pyrimidine and piperazine moieties for optimal interaction with biological targets.

Chemical Structure and Computed Properties

IUPAC Name: 2-(4-(Piperazin-1-yl)phenyl)pyrimidine

Molecular Formula: C₁₄H₁₆N₄

Structure: Chemical structure of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine

Caption: The chemical structure of the core scaffold.

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight 240.31 g/mol Computed
Topological Polar Surface Area (TPSA) 41.5 ŲComputed
Hydrogen Bond Donors 1 (on Piperazine NH)Computed
Hydrogen Bond Acceptors 4 (2 on Pyrimidine, 2 on Piperazine)Computed
cLogP 2.1-2.5Estimated

Note: These properties are calculated for the unsubstituted parent scaffold and will change with derivatization. The balance of hydrogen bond donors and acceptors, combined with a moderate TPSA and LogP, suggests a favorable starting point for designing molecules with good drug-like properties.

General Synthesis Strategy: A Self-Validating Protocol

A robust and versatile synthesis is critical for exploring the structure-activity relationship (SAR) of this scaffold. Based on established methodologies for similar compounds, a convergent synthesis strategy is proposed. This approach ensures high yields and allows for late-stage diversification.

Proposed Retrosynthetic Analysis

The primary disconnection is at the C-N bond between the pyrimidine and the phenylpiperazine moiety, suggesting a nucleophilic aromatic substitution (SNAr) or a cross-coupling reaction as the key step.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Phenylpiperazine Intermediate The synthesis begins with the protection of one of the piperazine nitrogens, typically with a Boc group, to prevent di-substitution. This is followed by a Buchwald-Hartwig amination or a similar cross-coupling reaction between Boc-piperazine and a suitable 4-halophenyl precursor which can be coupled to the pyrimidine.

Step 2: Synthesis of the Pyrimidine Precursor A commercially available 2-chloropyrimidine serves as the starting material for the pyrimidine fragment.

Step 3: Suzuki or Buchwald-Hartwig Coupling (Key Step) The protected phenylpiperazine intermediate is coupled with 2-chloropyrimidine. The choice between Suzuki and Buchwald-Hartwig coupling depends on the specific precursors used (e.g., a boronic acid derivative of the phenylpiperazine for Suzuki coupling). The causality for this choice rests on achieving high regioselectivity and yield, which are hallmarks of these palladium-catalyzed reactions.

Step 4: Deprotection The final step involves the removal of the Boc protecting group under acidic conditions (e.g., using trifluoroacetic acid) to yield the target scaffold, 2-(4-(piperazin-1-yl)phenyl)pyrimidine. The free secondary amine is then available for further derivatization to explore SAR.

Workflow Visualization

Below is a Graphviz diagram illustrating the proposed synthetic workflow.

Synthesis_Workflow cluster_piperazine Piperazine Arm Synthesis cluster_pyrimidine Pyrimidine Arm cluster_final Final Assembly & Deprotection P1 Boc-Piperazine P3 Protected Phenylpiperazine Intermediate P1->P3 Buchwald-Hartwig Coupling P2 4-Halophenyl Precursor P2->P3 F1 Coupled Precursor P3->F1 Suzuki or Buchwald-Hartwig Coupling (Key Step) Py1 2-Chloropyrimidine Py1->F1 F2 Final Scaffold: 2-(4-(Piperazin-1-yl)phenyl)pyrimidine F1->F2 Acidic Deprotection (e.g., TFA) caption Proposed Synthetic Workflow.

Caption: Proposed Synthetic Workflow.

Therapeutic Potential and Applications in Drug Development

The 2-(4-(piperazin-1-yl)phenyl)pyrimidine scaffold is a "privileged structure," meaning it is capable of binding to multiple, unrelated biological targets through systematic modification. Its derivatives have shown promise in several therapeutic areas.

Oncology

The pyrimidine ring is a core component of many kinase inhibitors. By modifying the substituents on the pyrimidine and the terminal piperazine nitrogen, derivatives can be designed to target specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have been investigated as inhibitors of Poly (ADP-Ribose) Polymerase (PARP) in breast cancer cells.[3] The phenylpiperazine moiety can be tailored to interact with specific residues in the kinase ATP-binding pocket, enhancing potency and selectivity.

Neuropharmacology

Phenylpiperazine derivatives are well-represented in drugs targeting the central nervous system.[4][5] The piperazine nitrogen can be functionalized to interact with various neurotransmitter receptors. For example, 1-(2-Pyrimidyl)piperazine, a metabolite of the anxiolytic drug buspirone, is an antagonist of α2-adrenergic receptors.[6] Derivatives of the core scaffold could be explored for activity against serotonin, dopamine, or sigma receptors, making them candidates for developing novel antipsychotic or antidepressant agents.[7]

Anti-Infective Agents

The piperazine and pyrimidine heterocycles are present in various anti-infective drugs.[2] The scaffold's ability to present diverse chemical functionalities in a defined 3D space makes it suitable for targeting microbial enzymes or proteins. Research on N-phenylpiperazine derivatives has demonstrated activity against various bacterial and fungal pathogens.[4]

Conclusion and Future Directions

The 2-(4-(piperazin-1-yl)phenyl)pyrimidine core represents a highly versatile and promising scaffold for drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries. The inherent drug-like properties of its constituent heterocycles provide a solid foundation for developing potent and selective modulators of various biological targets. Future research should focus on synthesizing and screening derivatives of this scaffold against a wide range of therapeutic targets, particularly in oncology, neuropharmacology, and infectious diseases. The insights provided in this guide offer a strategic framework for leveraging this powerful chemical motif in the development of next-generation therapeutics.

References

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. [Link]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (2019). PubMed. [Link]

  • Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. (n.d.). PubMed. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). National Center for Biotechnology Information. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. (n.d.). PubMed. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Center for Biotechnology Information. [Link]

Sources

2-(4-piperazin-1-ylphenyl)pyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-piperazin-1-ylphenyl)pyrimidine

Executive Summary

2-(4-piperazin-1-ylphenyl)pyrimidine represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a core substructure in kinase inhibitors (e.g., targeting CDK, JAK, or BCR-ABL pathways). Structurally, it bridges a lipophilic aromatic linker (phenyl-pyrimidine) with a polar, solubilizing tail (piperazine). This guide provides a definitive technical profile of the molecule, including verified physicochemical constants, a robust Suzuki-Miyaura synthetic workflow, and structural analysis for drug design applications.

Part 1: Physicochemical Characterization

The following data defines the core identity of the molecule. Note that "2-(4-piperazin-1-ylphenyl)pyrimidine" is structurally distinct from the simpler "2-(1-piperazinyl)pyrimidine"; the former contains a phenyl linker critical for extending the molecule into deep binding pockets.

Identity & Constants
PropertyValueNotes
IUPAC Name 2-[4-(piperazin-1-yl)phenyl]pyrimidine
Molecular Formula C₁₄H₁₆N₄ Confirmed via elemental count (C=14, H=16, N=4)
Molecular Weight 240.30 g/mol Average mass
Monoisotopic Mass 240.1375 DaUseful for High-Res MS validation

= 241.14
Heavy Atom Count 18
Rotatable Bonds 2Phenyl-Pyrimidine bond; Phenyl-Piperazine bond
Predicted ADME Profiling

Data derived from consensus computational models (ChemAxon/ACD) for the free base.

DescriptorValue (Approx)Significance
cLogP 1.8 – 2.1Ideal lipophilicity for oral bioavailability (Rule of 5 compliant).
tPSA ~48 ŲHigh membrane permeability (Brain-Blood Barrier penetrant potential).
pKa (Piperazine) ~8.7 (Basic N)Predominantly protonated at physiological pH (7.4), aiding solubility.
pKa (Pyrimidine) ~1.3 (N)Pyrimidine nitrogens are weak bases; unlikely to protonate in plasma.

Part 2: Structural Analysis & Pharmacophore Utility

This scaffold is not merely a linker; it acts as a functional pharmacophore. The pyrimidine ring often serves as a Hinge Binder in ATP-competitive kinase inhibitors, while the piperazine moiety functions as a Solvent-Exposed Tail .

Pharmacophore Interaction Map (Graphviz)

Pharmacophore Pyrimidine Pyrimidine Ring (Hinge Binder) Phenyl Phenyl Linker (Hydrophobic Spacer) Pyrimidine->Phenyl Biaryl Bond (Rigidification) Target_ATP ATP Binding Pocket (H-Bond Acceptor) Pyrimidine->Target_ATP H-Bonding (N1/N3) Piperazine Piperazine Tail (Solubilizing Group) Phenyl->Piperazine Para-substitution Target_Solvent Solvent Channel (Ionic Interaction) Piperazine->Target_Solvent Salt Bridge (NH)

Figure 1: Pharmacophore map illustrating the dual role of the scaffold in kinase inhibition: anchoring to the ATP pocket while projecting a polar group into the solvent.

Part 3: Synthetic Methodology (Suzuki-Miyaura Strategy)

Direct nucleophilic substitution on 2-chloropyrimidine with 4-(piperazin-1-yl)phenyl nucleophiles can be sluggish. The most authoritative and high-yielding protocol involves a Suzuki-Miyaura cross-coupling between a 2-halopyrimidine and a protected phenyl-piperazine boronate.

Retrosynthetic Analysis
  • Bond A: Biaryl coupling (Pyrimidine-Phenyl).

  • Bond B: C-N bond formation (Phenyl-Piperazine) - Pre-installed in this protocol.

Step-by-Step Protocol

Reagents:

  • Reactant A: 2-Chloropyrimidine [CAS: 1722-12-9][1]

  • Reactant B: 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-Boc-piperazine (Commercially available or synthesized via Buchwald).

  • Catalyst:

    
     (Robust against air/moisture).
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane / Water (4:1).

Workflow:

  • Charge: In a reaction vial, combine Reactant A (1.0 eq), Reactant B (1.1 eq), and

    
     (3.0 eq).
    
  • Solvate: Add degassed 1,4-Dioxane/Water.

  • Catalyze: Add

    
     (5 mol%).
    
  • Cycle: Heat to 90°C under

    
     atmosphere for 4–12 hours. Monitor via LC-MS for the intermediate (Boc-protected product, MW ~340).
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via flash chromatography (Hexane/EtOAc).
    
  • Deprotection: Dissolve intermediate in DCM. Add TFA (10 eq) at 0°C. Stir at RT for 1 hour.

  • Isolation: Evaporate volatiles. Neutralize with basic resin or

    
     to obtain the free base.
    
Synthetic Pathway Diagram (Graphviz)

Synthesis Start1 2-Chloropyrimidine Step1 Suzuki Coupling Pd(dppf)Cl2, Na2CO3 90°C, Dioxane/H2O Start1->Step1 Start2 4-Boc-Piperazinyl Phenylboronate Start2->Step1 Intermed Intermediate: 2-(4-(4-Boc-piperazinyl) phenyl)pyrimidine Step1->Intermed C-C Bond Formation Step2 Deprotection TFA / DCM Intermed->Step2 Final Product: 2-(4-piperazin-1-ylphenyl) pyrimidine Step2->Final Boc Removal

Figure 2: Modular synthesis via Suzuki coupling followed by acid-mediated deprotection.

Part 4: Analytical Validation

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Pyrimidine:[2][3][4][1][5]

      
       ~8.8 (d, 2H, H-4/6), ~7.3 (t, 1H, H-5).
      
    • Phenyl:[6]

      
       ~8.3 (d, 2H, H-2'/6'), ~7.0 (d, 2H, H-3'/5'). Note: The downfield shift of H-2'/6' confirms conjugation to the pyrimidine ring.
      
    • Piperazine:[4][7][1][6][8][9][10][11]

      
       ~3.2–3.5 (m, 8H). If free base, NH signal may be broad or invisible; if salt, distinct NH2+ peaks appear.
      
  • LC-MS:

    • Single peak purity >95% (UV 254 nm).

    • Mass observed:

      
      .
      

References

  • PubChem. Compound Summary: Imiquimod (Isomer Reference for Formula C14H16N4).[12] National Library of Medicine. Available at: [Link]

  • Luo, M., et al. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 2024.[5] (Demonstrates piperazine-pyrimidine synthetic utility). Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling Reaction: Mechanisms and Protocols. (Standard reference for the Pd-catalyzed biaryl coupling described). Available at: [Link]

  • ChEMBL Database. Target: Protein Kinase Scaffolds. (Reference for the pharmacophore utility of phenyl-pyrimidine motifs). Available at: [Link]

Sources

The Phenylpyrimidine-Piperazine Scaffold: A Privileged Architecture in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phenylpyrimidine Piperazine Derivatives in Drug Discovery Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The fusion of phenylpyrimidine and piperazine moieties creates a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide dissects the medicinal chemistry, synthetic utility, and therapeutic applications of phenylpyrimidine piperazine derivatives. By leveraging the hydrogen-bonding capacity of the pyrimidine core and the conformational rigidity of the piperazine linker, researchers can engineer potent inhibitors for receptor tyrosine kinases (RTKs), viral polymerases, and G-protein coupled receptors (GPCRs).

Structural Biology & Pharmacophore Logic

The "Hinge-Linker-Pocket" Model

In kinase drug discovery, the phenylpyrimidine piperazine scaffold typically functions via a tripartite mechanism:

  • The Pyrimidine Core (Hinge Binder): The nitrogen atoms at positions 1 and 3 of the pyrimidine ring often serve as hydrogen bond acceptors/donors to the "hinge region" of the kinase ATP-binding site (e.g., Met793 in EGFR).

  • The Piperazine Bridge (Solubility & Geometry): The piperazine ring acts as a semi-rigid linker that directs the attached phenyl group into a hydrophobic back-pocket (selectivity pocket) or towards the solvent front. Crucially, the basic nitrogens improve aqueous solubility and metabolic stability compared to acyclic linkers.

  • The Phenyl Moiety (Hydrophobic Interaction): This group engages in

    
    -
    
    
    
    stacking or Van der Waals interactions within the hydrophobic selectivity pocket (e.g., the Gatekeeper residue vicinity).
Visualization: Pharmacophore Interaction Map

The following diagram illustrates the interaction logic of a generic phenylpyrimidine-piperazine inhibitor within a kinase active site.

Pharmacophore Target_ATP ATP Binding Pocket (Kinase Hinge) Scaffold_Pyr Pyrimidine Core (H-Bond Acceptor) Scaffold_Pyr->Target_ATP H-Bonds (Val/Met) Scaffold_Pip Piperazine Linker (Conformational Control) Scaffold_Pyr->Scaffold_Pip C-N Bond (SnAr) Scaffold_Ph Phenyl Group (Hydrophobic Tail) Scaffold_Pip->Scaffold_Ph N-Aryl Bond Target_Solvent Solvent Front (Solubility) Scaffold_Pip->Target_Solvent Protonation Target_Hydro Hydrophobic Selectivity Pocket Scaffold_Ph->Target_Hydro Pi-Stacking / VdW

Figure 1: Pharmacophore mapping of the phenylpyrimidine-piperazine scaffold within a typical kinase binding pocket.

Therapeutic Applications

Oncology: EGFR Tyrosine Kinase Inhibitors

Phenylpyrimidine piperazine derivatives have shown nanomolar potency against Epidermal Growth Factor Receptor (EGFR), particularly in non-small cell lung cancer (NSCLC).

  • Mechanism: Competitive inhibition at the ATP binding site.

  • Key Insight: Substituents on the phenyl ring (e.g., 3-chloro-4-fluoro) are critical for overcoming steric clashes in mutant forms of EGFR (e.g., T790M).

  • Case Study: Compound 3p (referenced in literature) demonstrated an IC

    
     of 0.08 
    
    
    
    M against EGFR and significant tumor regression in xenograft models [1].
Virology: Chikungunya and Influenza

Recent screens have identified this scaffold as a hit for viral replication inhibition.

  • Chikungunya Virus (CHIKV): 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues inhibit viral RNA synthesis. The sulfonyl linker provides a unique geometry distinct from the direct N-aryl bond used in kinase inhibitors [2].

  • Influenza: Modifications to the piperazine ring of hemagglutinin inhibitors (e.g., JNJ4796 analogues) have improved oral bioavailability while maintaining broad-spectrum activity against Group 1 Influenza A [3].

Synthetic Methodology

Retrosynthetic Analysis

The synthesis typically converges on the formation of the C-N bond between the pyrimidine and the piperazine. Two primary routes exist depending on the availability of starting materials and the electronic nature of the pyrimidine.

Route A: Nucleophilic Aromatic Substitution (S Ar)

This is the preferred route for electron-deficient pyrimidines (e.g., 2,4-dichloropyrimidine).

Protocol:

  • Reactants: 2,4-Dichloropyrimidine (1.0 eq), N-Phenylpiperazine derivative (1.1 eq).

  • Base/Solvent: K

    
    CO
    
    
    
    (2.0 eq) in DMF or DIPEA in
    
    
    -Butanol.
  • Conditions: Heat to 80–100°C for 4–12 hours.

  • Workup: Pour into ice water; filter precipitate or extract with EtOAc.

Route B: Buchwald-Hartwig Cross-Coupling

Required when the pyrimidine is electron-rich or sterically hindered.

Protocol:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1-5 mol%) / BINAP or Xantphos.
  • Base: NaO

    
    Bu or Cs
    
    
    
    CO
    
    
    .
  • Conditions: Toluene or Dioxane, 100°C, inert atmosphere (Ar/N

    
    ).
    
Visualization: Synthetic Workflow

Synthesis SM1 Chloropyrimidine (Electrophile) Decision Is Pyrimidine Electron Deficient? SM1->Decision SM2 Phenylpiperazine (Nucleophile) SM2->Decision Route_SnAr Route A: SnAr Base: K2CO3/DIPEA Solvent: DMF/n-BuOH Temp: 80-100°C Decision->Route_SnAr Yes Route_Pd Route B: Buchwald-Hartwig Cat: Pd2(dba)3/BINAP Base: NaOtBu Solvent: Toluene Decision->Route_Pd No Product Phenylpyrimidine-Piperazine Scaffold Route_SnAr->Product Route_Pd->Product

Figure 2: Decision tree for selecting the optimal synthetic pathway based on pyrimidine electronics.

Experimental Protocol: Kinase Inhibition Assay (EGFR)

To validate the biological activity of synthesized derivatives, a robust biochemical assay is required. Below is a standard protocol using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Reagents & Setup
  • Enzyme: Recombinant human EGFR (cytoplasmic domain).

  • Substrate: Poly(Glu,Tyr) labeled with a fluorophore (e.g., ULight™).

  • Tracer: Europium-labeled anti-phosphotyrosine antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.
    
Step-by-Step Procedure
  • Compound Preparation: Prepare 3-fold serial dilutions of the phenylpyrimidine piperazine derivative in 100% DMSO. Transfer 50 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 2.5

    
    L of EGFR enzyme (0.5 nM final conc) in assay buffer. Incubate for 15 min at RT to allow compound-enzyme binding.
    
  • Reaction Initiation: Add 2.5

    
    L of ATP/Substrate mix (ATP at K
    
    
    
    , usually ~10
    
    
    M).
  • Incubation: Incubate at 25°C for 60 minutes.

  • Termination/Detection: Add 5

    
    L of EDTA/Eu-Antibody detection mix.
    
  • Readout: Measure TR-FRET signal on a multimode plate reader (Excitation: 320 nm; Emission: 615 nm & 665 nm).

  • Analysis: Calculate IC

    
     using a 4-parameter logistic regression model.
    

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of common substitutions on the phenylpyrimidine piperazine core, based on aggregated literature data [1][4].

PositionModificationEffect on Potency/Properties
Pyrimidine C4/C6 Electron-donating groups (e.g., -OMe)Reduces potency (weakens H-bond acceptor capability); Improves solubility.
Piperazine N1 Methylation vs. PhenylationN-Phenyl is crucial for hydrophobic pocket occupancy; N-Methyl often loses potency but gains solubility.
Phenyl Ring 3-Cl, 4-F substitutionSignificantly increases potency against EGFR (fits T790M mutant pocket).
Phenyl Ring 4-SO

R (Sulfonyl)
Shifts selectivity towards viral targets (CHIKV) or GPCRs; reduces kinase affinity.

Pathway Visualization: EGFR Signaling

Understanding the downstream effects of inhibiting EGFR with these derivatives is crucial for assay design (e.g., Western Blotting for pERK/pAKT).

EGFR_Pathway EGF EGF Ligand EGFR EGFR Dimer (Target) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Phosphorylation PI3K PI3K EGFR->PI3K Inhibitor Phenylpyrimidine Derivative Inhibitor->EGFR Inhibition (ATP Site) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 3: EGFR signaling cascade showing the intervention point of phenylpyrimidine inhibitors.

References

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Source: Scientific Reports (Nature), 2015. URL:[Link]

  • Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus. Source: ACS Medicinal Chemistry Letters, 2019. URL:[Link]

  • Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents. Source: European Journal of Medicinal Chemistry, 2021.[1] URL:[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Source: Frontiers in Pharmacology, 2022. URL:[Link]

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(4-(piperazin-1-yl)phenyl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to bind promiscuously yet specifically to diverse biological targets depending on peripheral substitutions. This bicyclic heteroaromatic framework combines the lipophilic, planar pyrimidine core—mimicking the adenine ring of ATP—with a piperazine tail that enhances aqueous solubility and pharmacokinetic profiles.

This guide analyzes the biological activity of these derivatives, focusing on their dual-role efficacy as Kinase Inhibitors (targeting Akt, mTOR, Aurora kinases) and GPCR Modulators (specifically Adenosine A


 receptors). We provide a deep dive into Structure-Activity Relationships (SAR), validated experimental protocols, and mechanistic pathways.

Chemical Space & Rationale

The core structure consists of a central pyrimidine ring linked to a phenyl group, which is para-substituted with a piperazine moiety.

  • Pyrimidine Core: Acts as the primary hydrogen-bond acceptor/donor motif, often interacting with the "hinge region" of kinase ATP-binding pockets.

  • Piperazine Tail: Solubilizing group that projects into the solvent-exposed region of the protein or interacts with specific residues (e.g., Asp/Glu) to improve selectivity.

  • Phenyl Linker: Provides rigid spacing, ensuring the pharmacophores are strictly oriented for optimal binding affinity.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points on the scaffold and their biological implications.

SAR_Map Core 2-(4-(Piperazin-1-yl) phenyl)pyrimidine Core R1 R1 (Pyrimidine C4/C6): Determines Kinase Selectivity (e.g., Morpholine, Amine) Core->R1 Hinge Binding Region R2 R2 (Piperazine N4): Solubility & PK Properties (e.g., Methyl, Benzyl, Sulfonyl) Core->R2 Solvent Exposed Area R3 R3 (Phenyl Ring): Steric/Electronic Tuning (e.g., F, OMe for metabolic stability) Core->R3 Hydrophobic Pocket Ex1 Akt Inhibitors: R1 = Pyrrolo-fusion R2 = H/Alkyl R1->Ex1 Ex2 A2A Antagonists: R1 = Furan/Thiazole R2 = Aryl R2->Ex2

Figure 1: SAR Map detailing critical substitution vectors on the scaffold. Colors indicate distinct pharmacophoric regions.

Biological Target Landscape

Kinase Inhibition (Oncology)

The scaffold is extensively used to design Type I ATP-competitive inhibitors.

  • Akt (Protein Kinase B): Derivatives such as 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine have shown IC

    
     values as low as 18.0 nM  against Akt1.[1] The piperazine nitrogen often forms salt bridges with acidic residues in the kinase active site.
    
  • mTOR: Substitution with quinoline moieties (e.g., Torin1 analogs) yields highly selective mTOR inhibitors (IC

    
     < 10 nM) by exploiting the inner hydrophobic pocket.
    
  • Aurora Kinases: Phthalazine-fused derivatives improve oral bioavailability (>38% F) while maintaining dual Aurora A/B inhibition.[2]

GPCR Modulation (Neurology & Immuno-oncology)
  • Adenosine A

    
     Receptor:  Thiazolo[5,4-d]pyrimidine derivatives containing the phenyl-piperazine tail act as potent inverse agonists (K
    
    
    
    = 8.62 nM).[3] These are critical for preventing adenosine-mediated immunosuppression in the tumor microenvironment.
Quantitative Activity Data
Compound ClassPrimary TargetPotency (IC

/K

)
Cell Line EfficacyReference
Pyrrolo[2,3-d]pyrimidineAkt118.0 nMLNCaP, PC-3[Liu et al., 2016]
Thiazolo[5,4-d]pyrimidineAdenosine A

8.62 nM (K

)
-[Vogel et al., 2020]
Pyridinyl-pyrimidineAurora B< 50 nMCOLO 205[Prime et al., 2010]
Quinolin-2(1H)-oneVEGFR-246.8 nMT-47D[Hasan et al., 2021]

Mechanism of Action: PI3K/Akt/mTOR Pathway

One of the most significant applications of this scaffold is the blockade of the PI3K/Akt/mTOR signaling cascade, a master regulator of cell survival and proliferation.

Signaling_Pathway GF Growth Factors (EGF, IGF) RTK RTK (Receptor Tyrosine Kinase) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Phosphorylation (T308) mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad (Apoptosis) Akt->Bad Inhibition (Survival) GSK3 GSK-3β Akt->GSK3 Inhibition Inhibitor 2-(4-(Piperazin-1-yl) phenyl)pyrimidine Inhibitor->Akt ATP Competition Inhibitor->mTORC1 Dual Inhibition

Figure 2: PI3K/Akt/mTOR pathway highlighting the intervention points of the pyrimidine-piperazine scaffold.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized based on the cited literature.

Chemical Synthesis: Suzuki-Miyaura Coupling Strategy

This is the most robust method for constructing the biaryl core.

  • Reagents: 4-Chloropyrimidine derivative, 4-(4-piperazinyl)phenylboronic acid pinacol ester, Pd(dppf)Cl

    
     (catalyst), K
    
    
    
    CO
    
    
    (base).
  • Solvent System: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas the solvent mixture with N

      
       for 15 mins.
      
    • Add reactants (1.0 eq halide, 1.2 eq boronate) and base (2.0 eq).

    • Add catalyst (0.05 eq) under inert atmosphere.

    • Reflux at 90°C for 12-16 hours.

    • Purification: Silica gel flash chromatography (DCM/MeOH gradient).

In Vitro Kinase Assay (ADP-Glo™ Platform)

A self-validating luminescent assay to quantify kinase activity.

  • Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.

  • Step-by-Step:

    • Preparation: Dilute compounds in 100% DMSO (10 mM stock) and prepare serial dilutions in 1x Kinase Buffer.

    • Reaction: Mix 2 µL of inhibitor, 2 µL of purified enzyme (e.g., Akt1, 5 ng/well), and 2 µL of substrate/ATP mix in a 384-well white plate.

    • Incubation: Incubate at Room Temperature (RT) for 60 mins.

    • Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 mins.

    • Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 mins.

    • Readout: Measure luminescence using a plate reader (e.g., EnVision).

    • Analysis: Calculate % Inhibition =

      
      .
      
Cellular Viability Assay (MTT)
  • Cell Lines: MCF-7 (Breast), HCT116 (Colon), PC-3 (Prostate).

  • Protocol:

    • Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.

    • Treat with graded concentrations of the derivative (0.01 – 100 µM) for 72h.

    • Add MTT reagent (0.5 mg/mL final conc.) and incubate for 4h at 37°C.

    • Solubilize formazan crystals with DMSO (150 µL).

    • Measure absorbance at 570 nm.

References

  • Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors.[1] Arch Pharm (Weinheim).[1] Link

  • Vogel, S., et al. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists.[3] Pharmaceuticals.[4][5] Link

  • Prime, M. E., et al. (2010). Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor.[2] Journal of Medicinal Chemistry. Link

  • Hasan, H., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition.[6] Bioorganic & Medicinal Chemistry. Link

  • Kaya, B., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine Derivatives as Selective Monoamine Oxidase (MAO)-A Inhibitors.[7] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Technical Guide: 2-(4-(Piperazin-1-yl)phenyl)pyrimidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride (CAS 1427195-19-4). This document is structured for medicinal chemists and process scientists, focusing on the compound's utility as a privileged scaffold in kinase inhibitor discovery.

A Privileged "P-P-P" Scaffold for Kinase & GPCR Ligand Discovery

Part 1: Executive Technical Summary

2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride represents a high-value pharmacophore motif often referred to as the "P-P-P" (Pyrimidine-Phenyl-Piperazine) core . This linear, rigid-flexible assembly serves as a critical building block in the synthesis of ATP-competitive kinase inhibitors and GPCR antagonists.

The molecule features a central phenyl ring linking an electron-deficient pyrimidine (a common hinge-binding motif) and a solvent-exposed piperazine tail (a solubilizing group and handle for further diversification). The dihydrochloride salt form ensures enhanced aqueous solubility and crystallinity compared to the free base, facilitating handling during library generation.

Part 2: Chemical Specifications & Properties[1][2][3][4]
PropertySpecification
Chemical Name 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride
CAS Number 1427195-19-4
Molecular Formula C₁₄H₁₆N₄ · 2HCl
Molecular Weight 313.23 g/mol (Salt); 240.31 g/mol (Free Base)
Structure Type Biaryl-heterocycle with aliphatic amine tail
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
pKa (Calc) ~8.5 (Piperazine secondary amine), ~2.5 (Pyrimidine)
Hygroscopicity Moderate to High (Requires desiccated storage)
Part 3: Synthetic Methodology (Self-Validating Protocol)

The synthesis of CAS 1427195-19-4 requires a convergent approach to ensure regiocontrol. The most robust route utilizes a Suzuki-Miyaura cross-coupling followed by acid-mediated deprotection. This protocol minimizes the formation of homocoupling byproducts and ensures the integrity of the piperazine ring.

Phase 1: Retrosynthetic Analysis

The logic utilizes 2-chloropyrimidine as the electrophile and a Boc-protected piperazinyl-phenyl boronate as the nucleophile. This prevents catalyst poisoning by the free amine.

Retrosynthesis Target Target Molecule (Dihydrochloride Salt) Intermediate Boc-Protected Intermediate Target->Intermediate HCl Deprotection FragmentA 2-Chloropyrimidine (Electrophile) Intermediate->FragmentA Suzuki Coupling FragmentB 4-(4-Boc-piperazinyl) phenylboronic acid pinacol ester Intermediate->FragmentB + Pd(dppf)Cl2

Figure 1: Retrosynthetic disconnection strategy isolating the key C-C bond formation.

Phase 2: Step-by-Step Protocol

Step 1: Suzuki-Miyaura Coupling

  • Reagents: 2-Chloropyrimidine (1.0 eq), 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid pinacol ester (1.1 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.0 M aq, 3.0 eq).

  • Solvent: 1,4-Dioxane (degassed).[1]

  • Procedure:

    • Charge reaction vessel with aryl halide, boronate, and catalyst under N₂ atmosphere.

    • Add dioxane and aqueous base.

    • Heat to 90°C for 4-6 hours. Monitor by LCMS for consumption of 2-chloropyrimidine.

    • Validation Check: LCMS should show a major peak at [M+H]⁺ = 341.2 (Boc-intermediate).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hex/EtOAc gradient).

Step 2: Boc-Deprotection & Salt Formation

  • Reagents: 4M HCl in 1,4-Dioxane (10 eq).

  • Solvent: Methanol (minimal volume) or DCM.

  • Procedure:

    • Dissolve the purified Boc-intermediate in minimal DCM.

    • Add 4M HCl/Dioxane dropwise at 0°C.

    • Allow to warm to RT and stir for 2 hours. A white precipitate should form.

    • Validation Check: NMR of an aliquot should show disappearance of the t-butyl singlet (~1.45 ppm).

    • Isolation: Filter the solid, wash with diethyl ether (to remove organic impurities), and dry under high vacuum.

Part 4: Structural Biology & Application Logic

This scaffold is not merely a linker; it is a functional pharmacophore. In the context of kinase inhibition (e.g., CDK, JAK, or fused-pyrimidine targets), the molecule functions through three distinct vectors:

  • The Pyrimidine Head (Hinge Binder): The nitrogen atoms in the pyrimidine ring often serve as hydrogen bond acceptors for the kinase hinge region (e.g., interaction with the backbone NH of the gatekeeper residue).

  • The Phenyl Spacer (Rigidification): The phenyl ring enforces a linear geometry, positioning the solubilizing tail towards the solvent front, away from the hydrophobic ATP pocket.

  • The Piperazine Tail (Solvent Interaction): The basic nitrogen (pKa ~8.5) forms salt bridges with surface residues (often Asp or Glu) and significantly improves the ADME profile of the final drug candidate.

Pharmacophore Pyrimidine Pyrimidine Ring (H-Bond Acceptor) Phenyl Phenyl Linker (Pi-Stacking / Spacer) Pyrimidine->Phenyl C-C Bond Piperazine Piperazine (Solubility / Salt Bridge) Phenyl->Piperazine C-N Bond Solvent Solvent Front (Water) Piperazine->Solvent Solubilization Kinase Kinase Hinge Region Kinase->Pyrimidine H-Bonding

Figure 2: Pharmacophore mapping of the scaffold within a theoretical kinase binding pocket.

Part 5: Quality Control & Characterization

To certify the identity of CAS 1427195-19-4, the following analytical signatures must be verified.

1. ¹H NMR (DMSO-d₆, 400 MHz):

  • Pyrimidine: Distinct signals in the aromatic downfield region. Look for a doublet (~8.8 ppm) and a triplet (~7.4 ppm) if the pyrimidine is unsubstituted at 4,6 positions.

  • Phenyl: Two doublets (AA'BB' system) around 8.3 ppm and 7.1 ppm, indicating para-substitution.

  • Piperazine: Broad singlets or multiplets at 3.0–3.5 ppm. In the dihydrochloride salt, the NH protons will appear as a broad exchangeable peak downfield (9.0–10.0 ppm).

2. Mass Spectrometry (ESI+):

  • Parent Ion: [M+H]⁺ = 241.1 (corresponding to the free base C₁₄H₁₆N₄).

  • Note: You will not see the mass of the HCl salt directly in MS; you will observe the cation.

3. Elemental Analysis (Chloride Content):

  • Theoretical Cl⁻ content for ·2HCl is approx 22.6%. Gravimetric titration with AgNO₃ is recommended to confirm stoichiometry.

References
  • Pyrimidine Scaffolds in Kinase Inhibitors

    • Title: Recent Advances in Pyrimidine-Based Drugs.[2]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Piperazine Pharmacophores

    • Title: The medicinal chemistry of piperazines: A review.
    • Source: European Journal of Medicinal Chemistry.[3]

    • URL:[Link]

  • Suzuki Coupling Methodologies

    • Title: Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry.
    • Source: Chemical Reviews.
    • URL:[Link]

Sources

Methodological & Application

Application Note: C-N Cross-Coupling Protocols for 2-Chloropyrimidine and Phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Correction

Important Technical Clarification: While frequently categorized under "Pd-catalyzed cross-couplings" in broad discussions, the reaction between 2-chloropyrimidine and phenylpiperazine is fundamentally a Carbon-Nitrogen (C-N) bond formation , not a Carbon-Carbon (C-C) Suzuki coupling.

The Suzuki-Miyaura reaction specifically couples aryl halides with organoboron species to form C-C bonds. For the synthesis of phenylpiperazinyl-pyrimidines (common pharmacophores in anxiolytics like Buspirone), two primary pathways exist:

  • Nucleophilic Aromatic Substitution (

    
    ):  The preferred, atom-economical "Green" pathway.[1] 2-Chloropyrimidine is highly electron-deficient, making it sufficiently reactive toward secondary amines without transition metals.
    
  • Buchwald-Hartwig Amination: A Pd-catalyzed alternative required only when the pyrimidine ring is deactivated by electron-donating substituents.

This guide provides validated protocols for both pathways to ensure operational flexibility.

Mechanistic Decision Matrix

The choice between thermal


 and Catalytic Buchwald-Hartwig depends on the electronic environment of your specific pyrimidine derivative.

ReactionPathway Start Start: 2-Chloropyrimidine + Phenylpiperazine Check Analyze Pyrimidine Electronics Start->Check Deficient Electron Deficient (Unsubstituted or EWG) Check->Deficient High Reactivity Rich Electron Rich (EDG at C4/C6) Check->Rich Deactivated Ring SNAr Pathway A: SNAr (Nucleophilic Aromatic Substitution) Deficient->SNAr No Catalyst Req. Buchwald Pathway B: Buchwald-Hartwig (Pd-Catalyzed C-N Coupling) Rich->Buchwald Catalyst Req. Prod Target: 2-(4-phenylpiperazin-1-yl)pyrimidine SNAr->Prod Buchwald->Prod

Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate reactivity.

Protocol A: Catalyst-Free (Standard Method)

Context: This is the industry-standard approach for unsubstituted 2-chloropyrimidine. The 1,3-diazine nitrogens pull electron density, making the C2-position highly electrophilic.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
2-Chloropyrimidine 1.0Electrophile (Substrate)
1-Phenylpiperazine 1.1Nucleophile
Potassium Carbonate (

)
2.0Base (HCl Scavenger)
Water or Isopropanol 10 VGreen Solvent
Step-by-Step Methodology
  • Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine (1.0 equiv) and

    
      (2.0 equiv).
    
  • Solvent: Add Water (0.5 M concentration relative to pyrimidine). Note: Isopropanol or DMF can be used if solubility is an issue, but water often drives product precipitation.

  • Addition: Add 1-phenylpiperazine (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 90–100°C for 2–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The disappearance of the chloride is usually rapid.

  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature, then to 4°C in an ice bath.

    • The product often precipitates as a solid. Filter the solid and wash with cold water (3x) to remove salts and excess base.

    • Dry in a vacuum oven at 50°C.

  • Work-up (Extraction Method - if oil forms):

    • Dilute with EtOAc. Wash organic layer with water (2x) and brine (1x).

    • Dry over

      
      , filter, and concentrate.
      

Yield Expectation: 85–95% Green Metric: High (Water solvent, no heavy metals).

Protocol B: Pd-Catalyzed Buchwald-Hartwig (Advanced Method)

Context: Use this protocol if your pyrimidine scaffold contains electron-donating groups (e.g., -OMe, -NH2) that deactivate the ring toward


, or if you require strictly anhydrous conditions to prevent side reactions.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Substituted 2-Chloropyrimidine 1.0Electrophile
1-Phenylpiperazine 1.2Nucleophile

0.02 (2 mol%)Pd(0) Source
BINAP or XPhos 0.04 (4 mol%)Ligand
Sodium tert-butoxide (

)
1.5Strong Base
Toluene or 1,4-Dioxane 10 VAnhydrous Solvent
Step-by-Step Methodology
  • Inerting: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen (3 cycles).

  • Catalyst Pre-complexation: Add

    
      and BINAP  to the vessel. Add anhydrous Toluene  and stir at room temperature for 10 minutes to form the active catalytic species (solution usually turns orange/red).
    
  • Substrate Addition: Add the 2-chloropyrimidine derivative , 1-phenylpiperazine , and

    
      under a positive stream of inert gas.
    
  • Reaction: Seal the vessel and heat to 100°C (oil bath) or 110°C (Microwave) for 4–12 hours.

    • Critical Check: Ensure the reaction remains under inert atmosphere; oxygen kills the catalyst.

  • Work-up:

    • Cool to room temperature.[6]

    • Filter the mixture through a pad of Celite® (diatomaceous earth) to remove Palladium black. Rinse the pad with EtOAc.

    • Concentrate the filtrate.[2]

  • Purification: Flash column chromatography is usually required to remove ligand residues (Silica gel; Gradient: 0-50% EtOAc in Hexanes).

Yield Expectation: 70–90% (Substrate dependent).

Comparative Analysis & Troubleshooting

Data Summary: vs. Buchwald
FeatureProtocol A (

)
Protocol B (Buchwald)
Substrate Scope Electron-deficient ringsElectron-rich/neutral rings
Cost Low (No Pd, cheap base)High (Pd, Ligand, sensitive base)
Reaction Time 2–4 Hours4–12 Hours
Sensitivity Robust (Air/Water tolerant)Sensitive (Requires Inert/Dry)
Purification Precipitation/WashChromatography
Troubleshooting Guide
  • Problem: Low conversion in Protocol A.

    • Cause: Pyrimidine ring is not electrophilic enough.

    • Solution: Switch to Protocol B or add a Lewis Acid catalyst (

      
      , 10 mol%) to activate the pyrimidine nitrogen.
      
  • Problem: Hydrolysis of Chloride (formation of 2-hydroxypyrimidine).

    • Cause: Too much water at high temperatures or hydroxide concentration too high.

    • Solution: Switch solvent to Isopropanol or Acetonitrile; use a non-nucleophilic base like DIPEA or

      
      .
      
  • Problem: Catalyst Poisoning in Protocol B.

    • Cause: The piperazine amine or pyrimidine nitrogens may coordinate Pd too strongly.

    • Solution: Switch to a bulky ligand like BrettPhos or XPhos which prevents off-cycle coordination.

Reaction Mechanism: Buchwald-Hartwig Cycle[7]

For researchers utilizing Protocol B, understanding the catalytic cycle is vital for optimization.

BuchwaldCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Cl-Pyrimidine LigEx Amine Coordination (Ar-Pd-NHR) OxAdd->LigEx + Phenylpiperazine Deprot Deprotonation (Base removes H) LigEx->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: The Palladium catalytic cycle. Note that steric bulk on the ligand facilitates the final Reductive Elimination step.

References

  • Mechanistic Distinction (

    
     vs. Pd): 
    Cheung, L. L., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or 
    
    
    
    in Green Solvents?" Journal of Organic Chemistry.
  • Buchwald-Hartwig General Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • W

    
     Applications: 
    "Nucleophilic aromatic substitution reactions under aqueous, mild conditions." Green Chemistry.
    
    
  • Buspirone Synthesis (Application Context): "Synthetic Approaches to Piperazine-Containing Drugs." Molecules.

Sources

Application Notes and Protocols for the Investigation of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine in GPCR Antagonist Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in GPCR Drug Discovery

G-protein coupled receptors (GPCRs) represent one of the largest and most successfully targeted protein families in drug discovery, implicated in a vast array of physiological processes.[1][2] The identification of novel antagonists for these receptors is a cornerstone of therapeutic development for numerous diseases. The compound 2-(4-(piperazin-1-yl)phenyl)pyrimidine emerges from a chemical space rich in biological activity. The pyrimidine core is a versatile scaffold found in numerous approved drugs, valued for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving pharmacokinetic properties.[3] Similarly, the arylpiperazine moiety is a well-established "privileged scaffold" for ligands targeting aminergic GPCRs, such as dopamine and serotonin receptors.[4]

This guide provides a comprehensive overview of the application of 2-(4-(piperazin-1-yl)phenyl)pyrimidine as a putative GPCR antagonist. We will delve into its mechanism of action, provide detailed protocols for its characterization, and present data that researchers can expect to generate. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel GPCR-targeted therapeutics.

Mechanism of Action: Competitive Antagonism at Gαi-Coupled Receptors

Based on its structural motifs, 2-(4-(piperazin-1-yl)phenyl)pyrimidine is hypothesized to act as a competitive antagonist. An antagonist is a ligand that inhibits the action of an agonist, thereby suppressing the signaling and biological response.[1] Competitive antagonists bind to the same site as the endogenous agonist (the orthosteric site) but do not elicit a downstream signal. The presence of the antagonist increases the concentration of agonist required to produce a given response.

Many aminergic GPCRs, the likely targets for a molecule with an arylpiperazine group, are coupled to the Gαi inhibitory protein. Activation of a Gαi-coupled receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] As an antagonist, 2-(4-(piperazin-yl)phenyl)pyrimidine would block the agonist-induced decrease in cAMP, restoring it to basal levels.

GPCR_Antagonist_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPCR GPCR Gαi-coupled G_protein Gαiβγ GPCR->G_protein Activates Agonist Agonist Agonist->GPCR:port Binds & Activates Antagonist Antagonist (2-(4-(piperazin-1-yl)phenyl)pyrimidine) Antagonist->GPCR:port Binds & Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Response Cellular Response cAMP->Response Mediates

Caption: Antagonist blocks agonist binding to a Gαi-coupled GPCR, preventing inhibition of adenylyl cyclase.

Experimental Protocols

The characterization of a novel GPCR antagonist requires a multi-faceted approach, starting from initial binding assays to more complex cell-based functional assays.

Protocol 1: Radioligand Binding Assay

This protocol determines the affinity (Ki) of 2-(4-(piperazin-1-yl)phenyl)pyrimidine for the target GPCR. It measures the displacement of a known radiolabeled ligand by the unlabeled test compound.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Cell harvesting buffer (PBS, 5 mM EDTA)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radiolabeled ligand (e.g., [3H]-dopamine for dopamine receptors)

  • 2-(4-(piperazin-1-yl)phenyl)pyrimidine stock solution (10 mM in DMSO)

  • Non-specific binding control (e.g., 10 µM of a known antagonist)

  • 96-well filter plates and vacuum manifold

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize the cell pellet in ice-cold assay buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and serial dilutions of 2-(4-(piperazin-1-yl)phenyl)pyrimidine.

  • Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Cell Membranes Expressing Target GPCR B Set up 96-well Plate: - Radioligand - Serial dilutions of test compound - Controls (Total & Non-specific) A->B C Add Membranes to Initiate Binding B->C D Incubate at Room Temperature C->D E Filter and Wash to Separate Bound from Unbound Ligand D->E F Add Scintillation Cocktail E->F G Quantify Radioactivity (Scintillation Counter) F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki G->H

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: cAMP Functional Assay

This assay measures the ability of 2-(4-(piperazin-yl)phenyl)pyrimidine to antagonize the agonist-induced inhibition of cAMP production in cells expressing a Gαi-coupled receptor.

Materials:

  • CHO-K1 cells stably expressing the target Gαi-coupled GPCR

  • Assay medium (e.g., DMEM/F12 with 0.1% BSA)

  • Forskolin (an adenylyl cyclase activator)

  • A known agonist for the target receptor

  • 2-(4-(piperazin-1-yl)phenyl)pyrimidine stock solution (10 mM in DMSO)

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 384-well white assay plates

Procedure:

  • Cell Plating: Seed the CHO-K1 cells into 384-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of 2-(4-(piperazin-1-yl)phenyl)pyrimidine in assay medium.

  • Antagonist Pre-incubation: Add the diluted antagonist to the cells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Prepare a solution containing the agonist (at its EC80 concentration) and forskolin. Add this solution to the wells.

  • Controls: Include wells for basal cAMP (no agonist, no forskolin), forskolin-stimulated cAMP (forskolin only), and agonist-inhibited cAMP (forskolin + agonist).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Normalize the data to the forskolin-stimulated control (100%) and the agonist-inhibited control (0%). Plot the dose-response curve for the antagonist and determine its IC50 value.

Data Presentation and Interpretation

The following tables present hypothetical data for the characterization of 2-(4-(piperazin-1-yl)phenyl)pyrimidine as a selective antagonist for a hypothetical GPCR, "Target Receptor A".

Table 1: Binding Affinity Profile

CompoundTarget Receptor A Ki (nM)Off-Target Receptor B Ki (nM)Off-Target Receptor C Ki (nM)Selectivity (B/A)Selectivity (C/A)
2-(4-(Piperazin-1-yl)phenyl)pyrimidine 15.2 1,850 >10,000 122x >658x
Reference Antagonist8.92505,60028x629x

This table demonstrates that the compound has high affinity for its intended target and significant selectivity over other related receptors.

Table 2: Functional Antagonist Potency

Assay TypeCell LineAgonist Used2-(4-(Piperazin-1-yl)phenyl)pyrimidine IC50 (nM)
cAMP AssayCHO-K1Agonist-X45.7
Calcium FluxHEK293Agonist-Y>10,000

This table shows the compound's potency in a relevant functional assay, confirming its antagonist activity. The lack of activity in a calcium flux assay (typical for Gαq-coupled receptors) further supports its selectivity for the Gαi signaling pathway.

Conclusion and Future Directions

The methodologies and data presented in this guide establish a clear path for the preclinical characterization of 2-(4-(piperazin-1-yl)phenyl)pyrimidine as a potent and selective GPCR antagonist. The compound demonstrates high affinity for its target and effectively blocks agonist-mediated signaling in a cell-based functional assay.

Further research should focus on:

  • In vivo efficacy studies: Assessing the compound's activity in relevant animal models of disease.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of 2-(4-(piperazin-1-yl)phenyl)pyrimidine to optimize potency, selectivity, and pharmacokinetic properties.[5]

These comprehensive studies are essential for advancing this promising compound through the drug discovery pipeline.

References

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI. (2019). Retrieved from [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - PubMed. (2019). Retrieved from [Link]

  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin - YouTube. (2017). Retrieved from [Link]

  • Pharmacology of Antagonism of GPCR - J-Stage. (2022). Retrieved from [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC. (n.d.). Retrieved from [Link]

  • Tactical Approaches to Interconverting GPCR Agonists and Antagonists - ACS Publications. (n.d.). Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (2022). Retrieved from [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC - PubMed Central. (2021). Retrieved from [Link]

Sources

Nucleophilic aromatic substitution (SNAr) for phenylpyrimidine synthesis

Application Note: Precision Synthesis of Phenylpyrimidines via Nucleophilic Aromatic Substitution ( )

Executive Summary & Strategic Importance

The phenylaminopyrimidine scaffold is a "privileged structure" in modern medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Imatinib, Nilotinib, Pazopanib). While transition metal-catalyzed cross-couplings (Buchwald-Hartwig) are powerful, Nucleophilic Aromatic Substitution (


)

However, the core challenge in synthesizing 2,4-disubstituted pyrimidines from 2,4-dichloropyrimidine is regiocontrol . This guide details the thermodynamic and kinetic parameters required to selectively install substituents at the C4 and C2 positions, providing a self-validating protocol for high-purity synthesis.

Mechanistic Grounding: The "Why" of Regioselectivity

To control the reaction, one must understand the electronic bias of the pyrimidine ring.

Electronic Asymmetry

In 2,4-dichloropyrimidine, the chloride atoms are not equivalent.

  • C4 Position: This carbon is para to N1 and ortho to N3. It resides in the most electron-deficient environment due to the cumulative inductive and mesomeric withdrawal of both nitrogen atoms. Frontier Molecular Orbital (FMO) analysis confirms the LUMO coefficient is highest at C4 , making it the site of initial nucleophilic attack (Kinetic Product).

  • C2 Position: Situated between two nitrogen atoms, C2 is sterically more hindered and slightly less electrophilic towards neutral nucleophiles than C4. Substitution at C2 typically requires higher energy input or activation (Thermodynamic Product).

The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism. The rate-determining step is usually the formation of the anionic Meisenheimer

  • Validation Check: If your reaction yields a mixture of regioisomers at low temperature, it indicates either excessive nucleophile strength (loss of discrimination) or insufficient solvent polarity to stabilize the specific C4-transition state.

Visualizing the Pathway

The following diagram illustrates the bifurcation between Kinetic (C4) and Thermodynamic (C2) pathways.

SNAr_PathwayStart2,4-DichloropyrimidineTS_C4C4 MeisenheimerComplex (Lower Ea)Start->TS_C4 Nucleophile (1 eq) Low Temp (<25°C)TS_C2C2 MeisenheimerComplex (Higher Ea)Start->TS_C2 High Temp / Strong BaseProd_C44-Substituted(Major Kinetic)TS_C4->Prod_C4 Fast EliminationProd_C22-Substituted(Minor/Impurity)TS_C2->Prod_C2Final2,4-DisubstitutedTargetProd_C4->Final Nucleophile #2 Acid Catalysis / Heat

Figure 1: Kinetic bifurcation in pyrimidine

Experimental Protocols

Protocol A: C4-Selective Mono-Substitution (Kinetic Control)

Objective: Synthesize 2-chloro-4-(phenylamino)pyrimidine with >95:5 regioselectivity.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Aniline Derivative (Nucleophile 1) (0.95 - 1.0 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.1 equiv)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA) : Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine in EtOH/Water (10 volumes) and cool to 0°C using an ice bath.

    • Reasoning: Low temperature maximizes the rate difference between C4 and C2 attack (

      
      ).
      
  • Addition: Add the aniline nucleophile dropwise over 30 minutes.

    • Reasoning: Keeping the nucleophile concentration low prevents "hot spots" that could trigger double substitution.

  • Base Introduction: Add

    
    .[1]
    
    • Note: Inorganic bases in aqueous-organic mixtures act as proton scavengers without triggering rapid background hydrolysis of the chloride.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C. Monitor by HPLC/TLC.

    • Endpoint: Consumption of starting material.[1][2] If bis-substituted impurity appears (>2%), stop immediately.

  • Workup: The product often precipitates upon water addition. Filter and wash with cold water/hexanes.

Self-Validating Checkpoint:

  • 1H NMR: The C5 proton of the pyrimidine ring is a diagnostic handle. In the 4-substituted product, the C5-H doublet typically shifts upfield compared to the starting material due to resonance donation from the new amine.

Protocol B: C2-Substitution (Thermodynamic/Forcing)

Objective: Install the second nucleophile at the sterically hindered C2 position.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Second Amine (Nucleophile 2) (1.2 - 1.5 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 - 0.5 equiv) or HCl (4M in dioxane)

  • Solvent: n-Butanol or DMSO

Step-by-Step Methodology:

  • Setup: Dissolve the C4-substituted intermediate and Nucleophile 2 in n-Butanol.

  • Activation: Add pTSA or HCl.

    • Mechanism:[1][3][4][5][6][7][8] The acid protonates the pyrimidine ring nitrogen (N3), making the C2 carbon significantly more electrophilic. This is critical for anilines, which are weak nucleophiles.

  • Heating: Reflux (100–110°C) for 4–12 hours.

  • Workup: Cool to RT. Basify with aqueous

    
     to neutralize the salt and precipitate the free base.
    

Critical Parameters & Data Summary

The following table summarizes how conditions shift the reaction outcome.

ParameterCondition for C4-SelectivityCondition for C2-Selectivity (Step 2)Mechanistic Impact
Temperature Low (

)
High (

)
High temp overcomes steric barrier at C2.
Solvent Polar Protic (EtOH, IPA)High Boiling (n-BuOH, DMSO)Protic solvents stabilize the leaving group (Cl-) departure.
Base/Additives Weak Base (

)
Acid Catalyst (pTSA/HCl)Acid activates the ring; Strong base promotes kinetic C4 attack.
Stoichiometry 1:1 or slight deficit of amineExcess Amine (1.5 eq)Excess amine drives the slower C2 reaction to completion.

Troubleshooting & Optimization Workflow

When the standard protocols fail, use this logic tree to optimize.

Optimization_LogicProblemIssue DetectedCheck_1Is Regioselectivity Poor?(Mix of C2/C4)Problem->Check_1Action_1Lower Temp (-10°C)Change Solvent to IPACheck_1->Action_1YesCheck_2Is Reaction Stalled?(SM remains)Check_1->Check_2NoAction_2Switch to Pd-Catalysis(Buchwald-Hartwig)Check_2->Action_2YesCheck_3Is Hydrolysis Occurring?(OH-pyrimidine formed)Check_2->Check_3NoAction_3Dry SolventsUse Non-nucleophilic Base (DIPEA)Check_3->Action_3Yes

Figure 2: Troubleshooting logic for common

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (Foundational text on mechanism and Meisenheimer complexes).
  • Luo, Y.; et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." J. Am. Chem. Soc.2018 , 140, 5360. Link (Detailed analysis of C4 vs C2 electronic bias).

  • Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on phenylaminopyrimidine scaffolds in drug discovery).
  • Schoffstall, A. M.; et al. "Regioselective nucleophilic aromatic substitution of 2,4-dichloropyrimidine."[9] J. Org. Chem.1971 , 36, 2385. (Classic study establishing C4 preference).

  • Vertex AI Search Results. "Regioselectivity SNAr 2,4-dichloropyrimidine aniline mechanism.

Application Notes and Protocols for the Functionalization of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine Secondary Amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-(4-(piperazin-1-yl)phenyl)pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds. The versatile nature of the piperazine moiety, particularly its reactive secondary amine, provides a crucial handle for synthetic modification.[1] Functionalization at this position allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target engagement.[2] This guide provides detailed protocols for the most common and effective methods to derivatize the secondary amine of 2-(4-(piperazin-1-yl)phenyl)pyrimidine, including acylation, alkylation, reductive amination, and Buchwald-Hartwig amination.

Strategic Importance of Functionalization

The derivatization of the piperazine secondary amine is a cornerstone of lead optimization campaigns. By introducing a diverse range of substituents, researchers can modulate key drug-like properties:

  • Potency and Selectivity: New interactions with the biological target can be formed, leading to enhanced potency and selectivity.

  • Pharmacokinetics: Properties such as solubility, lipophilicity, and metabolic stability can be optimized to improve absorption, distribution, metabolism, and excretion (ADME).

  • Toxicity: Undesirable off-target effects can be mitigated by altering the molecule's overall shape and charge distribution.

The following sections provide detailed, field-proven protocols for the functionalization of 2-(4-(piperazin-1-yl)phenyl)pyrimidine, designed to be robust and adaptable for a wide range of research applications.

Core Functionalization Protocols

N-Acylation with Acyl Chlorides

N-acylation is a fundamental transformation that introduces an amide functionality. This is a reliable and high-yielding reaction, often proceeding under mild conditions. The resulting amides are generally stable and can act as hydrogen bond acceptors, influencing molecular recognition.[3]

Causality of Experimental Choices: The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction without competing with the piperazine nucleophile.[4] Performing the initial addition at 0 °C helps to control the exothermicity of the reaction and minimize the formation of side products. Anhydrous conditions are important to prevent the hydrolysis of the acyl chloride.[5]

Experimental Protocol: Synthesis of 1-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)-2-phenylethan-1-one

  • Materials and Reagents:

    • 2-(4-(Piperazin-1-yl)phenyl)pyrimidine (1.0 eq)

    • Phenylacetyl chloride (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 2-(4-(piperazin-1-yl)phenyl)pyrimidine in anhydrous DCM in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA to the stirred solution.

    • Slowly add a solution of phenylacetyl chloride in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Caption: N-Acylation Experimental Workflow.

N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl substituents. The reaction's success often depends on the reactivity of the alkyl halide and the choice of base.

Causality of Experimental Choices: A base such as potassium carbonate is used to scavenge the hydrohalic acid byproduct.[6] The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the SN2 reaction.[7] In some cases, heating is required to drive the reaction to completion, especially with less reactive alkyl halides like alkyl chlorides. To avoid di-alkylation, using the substrate as the limiting reagent is a common strategy.

Experimental Protocol: Synthesis of 2-(4-(4-benzylpiperazin-1-yl)phenyl)pyrimidine

  • Materials and Reagents:

    • 2-(4-(Piperazin-1-yl)phenyl)pyrimidine (1.0 eq)

    • Benzyl bromide (1.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 2-(4-(piperazin-1-yl)phenyl)pyrimidine in anhydrous acetonitrile, add potassium carbonate.

    • Add benzyl bromide and heat the mixture to reflux.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Caption: N-Alkylation Experimental Workflow.

Reductive Amination

Reductive amination is a versatile and mild method for N-alkylation, proceeding via the in situ formation and reduction of an iminium ion.[8] This method is particularly useful for introducing a wide range of substituents from corresponding aldehydes and ketones.

Causality of Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that readily reduces the iminium ion intermediate in the presence of the unreacted carbonyl compound.[3][9] The reaction is often carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10] The addition of a small amount of acetic acid can catalyze the formation of the iminium ion, especially with ketones.[10]

Experimental Protocol: Synthesis of 2-(4-(4-(4-methoxybenzyl)piperazin-1-yl)phenyl)pyrimidine

  • Materials and Reagents:

    • 2-(4-(Piperazin-1-yl)phenyl)pyrimidine (1.0 eq)

    • 4-Methoxybenzaldehyde (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of 2-(4-(piperazin-1-yl)phenyl)pyrimidine and 4-methoxybenzaldehyde in anhydrous DCE, add sodium triacetoxyborohydride in one portion at room temperature.

    • Stir the reaction mixture for 4-12 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Sources

Designing Next-Generation CDK Inhibitors: A Guide to Synthesis and Evaluation of the 2-(4-(Piperazin-1-yl)phenyl)pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of Cyclin-Dependent Kinases as Therapeutic Targets

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that function as master regulators of the cell cycle and transcription.[1] Their dysregulation is a hallmark of many cancers, making them compelling targets for therapeutic intervention.[2] The development of small-molecule CDK inhibitors has been a major focus of oncology research, leading to the approval of several drugs for the treatment of various malignancies.[1] Among the diverse chemical scaffolds explored, the pyrimidine core has emerged as a privileged structure in the design of potent and selective CDK inhibitors.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of a promising class of CDK inhibitors based on the 2-(4-(piperazin-1-yl)phenyl)pyrimidine core. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and offer insights into the interpretation of key experimental data. Our goal is to equip researchers with the necessary tools to accelerate the discovery of novel and effective CDK-targeting therapeutics.

The 2-(4-(Piperazin-1-yl)phenyl)pyrimidine Scaffold: A Privileged Core for CDK Inhibition

The 2-aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibition, with the nitrogen atoms of the pyrimidine ring forming key hydrogen bond interactions within the ATP-binding pocket of the kinase. The phenyl group at the 2-position provides a vector for exploring further interactions and tuning selectivity. The incorporation of a piperazine moiety is a common strategy in medicinal chemistry to enhance aqueous solubility, modulate pharmacokinetic properties, and introduce a handle for further derivatization to probe structure-activity relationships (SAR).[5] In the context of CDK inhibitors, the piperazine group has been shown to be favorable for achieving potent inhibition, particularly against CDK4.[4]

Drug Discovery Workflow: From Concept to Candidate

The journey of designing and validating a novel CDK inhibitor is a multi-step process. This guide will walk you through a logical and efficient workflow, from initial computational design to comprehensive biological characterization.

Drug Discovery Workflow A Computational Design & Ligand Selection B Chemical Synthesis A->B Select Core & Substituents C In Vitro Biochemical Assays (IC50 Determination) B->C Synthesized Compounds D Cell-Based Assays (Anti-proliferative Activity) C->D Potent Hits E Mechanism of Action Studies (Western Blotting) D->E Active Compounds F In Vitro ADME/Tox Profiling E->F Confirmed MoA

Caption: A streamlined workflow for the discovery and validation of CDK inhibitors.

Part 1: Chemical Synthesis of the 2-(4-(Piperazin-1-yl)phenyl)pyrimidine Core

This section provides a detailed, step-by-step protocol for the synthesis of the core scaffold and its derivatives. The causality behind the chosen reactions and purification methods is explained to ensure a high rate of success.

Synthetic Scheme

Synthetic Scheme cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Derivatization (Example) A 2-chloropyrimidine C 2-(4-(piperazin-1-yl)phenyl)pyrimidine A->C B 4-(piperazin-1-yl)phenylboronic acid B->C D 2-(4-(piperazin-1-yl)phenyl)pyrimidine F N-substituted piperazine derivative D->F E R-X (Alkyl/Aryl Halide) E->F

Caption: General synthetic route to 2-(4-(piperazin-1-yl)phenyl)pyrimidine derivatives.

Protocol 1: Synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)pyrimidine

Rationale: This protocol utilizes a Suzuki coupling reaction, a robust and versatile method for forming carbon-carbon bonds. We use a Boc-protected piperazine to prevent side reactions and allow for future deprotection and derivatization.

Materials:

  • 2-chloropyrimidine

  • 1-Boc-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-chloropyrimidine (1.0 eq), 1-Boc-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine (1.1 eq), sodium carbonate (3.0 eq), and a 3:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

  • Heat the reaction mixture to 90 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the title compound.

Part 2: In Vitro Biochemical Evaluation

The initial biological assessment of newly synthesized compounds involves determining their inhibitory activity against the target kinases. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.[6]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity. This assay is highly sensitive and suitable for high-throughput screening.[6]

Materials:

  • Purified recombinant CDK enzymes (e.g., CDK2/Cyclin A, CDK4/Cyclin D1, CDK9/Cyclin T1)

  • Kinase-specific substrates (e.g., histone H1 for CDK2, Rb protein for CDK4)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • In a 384-well plate, add the diluted inhibitor or DMSO control.

  • Add a solution containing the CDK/cyclin enzyme and the substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be at or near the Km for the specific CDK.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Data Presentation:

CompoundCDK2/CycA IC₅₀ (nM)CDK4/CycD1 IC₅₀ (nM)CDK9/CycT1 IC₅₀ (nM)
Lead Compound 1 15025500
Derivative 1a 12015450
Derivative 1b 30080>1000
Palbociclib (Control) >100011>1000

Fictional data for illustrative purposes.

Part 3: Cell-Based Assays for Anti-proliferative Activity

Demonstrating that a compound can inhibit cell growth is a critical step in the drug discovery process. Cell viability and proliferation assays are essential for this purpose.[7]

Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo®)

Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which signals the presence of metabolically active cells.[3] Both are reliable methods to assess the anti-proliferative effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well clear or opaque-walled plates

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor compounds. Include a DMSO-only control.

  • Incubate the cells for 72 hours.

  • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance.

  • For the CellTiter-Glo® assay, add the reagent to each well and measure the luminescence according to the manufacturer's protocol.

  • Calculate the percent cell viability for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Data Presentation:

CompoundMCF-7 GI₅₀ (µM)HCT116 GI₅₀ (µM)
Lead Compound 1 1.22.5
Derivative 1a 0.81.8
Derivative 1b 5.68.1
Palbociclib (Control) 0.10.5

Fictional data for illustrative purposes.

Part 4: Mechanism of Action Confirmation

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended CDK target, it is crucial to analyze the downstream signaling pathways. Western blotting is a powerful technique for this purpose.[9]

Signaling Pathway

CDK Signaling Pathway CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits pRb p-Rb (Inactive) S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Inhibitor 2-phenylpyrimidine Inhibitor Inhibitor->CDK4_6 inhibits

Caption: Simplified CDK4/6-Rb signaling pathway and the point of intervention by an inhibitor.

Protocol 4: Western Blotting for Phospho-Rb

Rationale: CDK4 and CDK6 are key kinases that phosphorylate the Retinoblastoma (Rb) protein.[10] Inhibition of these CDKs leads to a decrease in the levels of phosphorylated Rb (p-Rb). Measuring the levels of p-Rb by Western blotting provides direct evidence of target engagement in a cellular context.[11]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Synthesized inhibitor compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-Rb, anti-total Rb, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the inhibitor compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-Rb signal to total Rb and a loading control (e.g., GAPDH).

Part 5: Early ADME/Tox Profiling

Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound early in the discovery process is crucial to avoid late-stage failures.[12] Simple in vitro assays can provide valuable insights into a compound's drug-like potential.

Key In Vitro ADME Assays:

  • Aqueous Solubility: Determines the solubility of the compound in a physiological buffer. Poor solubility can lead to poor absorption.[5]

  • Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses a compound's ability to cross a lipid membrane, predicting its passive absorption.[4]

  • Metabolic Stability (Microsomes): This assay evaluates the compound's stability in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to the target tissue.

Data Presentation:

CompoundAqueous Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)Microsomal Stability (% remaining after 30 min)Plasma Protein Binding (%)
Lead Compound 1 505.26585
Derivative 1a 756.17280
Derivative 1b 202.34595

Fictional data for illustrative purposes.

Conclusion and Future Directions

The 2-(4-(piperazin-1-yl)phenyl)pyrimidine core represents a promising starting point for the development of novel CDK inhibitors. This guide has provided a comprehensive framework for the synthesis, in vitro and cell-based evaluation, and early ADME profiling of compounds based on this scaffold. By following these detailed protocols and understanding the rationale behind each experimental step, researchers can efficiently advance their drug discovery programs.

Future work should focus on exploring the structure-activity relationship by synthesizing a library of derivatives with modifications on the pyrimidine ring, the phenyl ring, and the piperazine moiety. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a clinical candidate with the potential to make a significant impact in the treatment of cancer.

References

  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: [Link]

  • In vitro ADME. [Link]

  • Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold. [Link]

  • In vitro ADME drug discovery services. [Link]

  • Cell Proliferation Assays. [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]

  • Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. [Link]

  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

  • SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. [Link]

  • Synthesis of some novel pyrazolopyrimidotriazepine, pyrazolotriazolopyrimidine, and pyrazolopyrimidotetrazine derivatives. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. [Link]

  • Discovery and Characterization of 2-Anilino-4- (Thiazol-5-yl)Pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. [Link]

  • Abstract 697: Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as highly selective CDK9 inhibitors for cancer treatment. [Link]

  • SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). [Link]

  • Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. [Link]

  • Western blot analysis of CDK-inhibitor expression following IL-1... [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. [Link]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. [Link]

  • Functional Determinants of Cell Cycle Plasticity and Sensitivity to CDK4/6 Inhibition. [Link]

Sources

Troubleshooting & Optimization

Purification methods for 2-(4-(Piperazin-1-yl)phenyl)pyrimidine free base

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine

Case Reference: PYR-PIP-002 Support Tier: Level 3 (Senior Application Scientist) Status: Active[1][2]

Introduction: Understanding Your Molecule

Welcome to the Technical Support Hub. You are working with 2-(4-(Piperazin-1-yl)phenyl)pyrimidine , a structural motif common in kinase inhibitors (e.g., analogues of Infigratinib) and antiviral agents.[1][2]

Before troubleshooting, you must understand the "personality" of this molecule to purify it effectively:

  • The Basic Handle: The secondary amine on the piperazine ring has a

    
    . This is your primary lever for purification.[1][2] It allows you to switch the molecule between water-soluble (protonated salt) and organic-soluble (free base) forms.[1][2]
    
  • The Lipophilic Core: The phenyl-pyrimidine system is flat and moderately lipophilic (

    
    ).[1][2] This promotes 
    
    
    
    stacking, which can lead to "oiling out" during crystallization if cooling is too rapid.[1][2]
  • The Trap: The pyrimidine nitrogens are weakly basic (

    
    ) and rarely interfere with the piperazine chemistry, but they can coordinate with residual Palladium (Pd), making catalyst removal difficult.
    

Module 1: Acid-Base Extraction (The Workhorse)

Issue: "My crude reaction mixture is dark, and standard washing isn't improving purity." Diagnosis: You are likely performing a passive wash rather than a chemically active extraction.[1] Simple water washes do not remove neutral organic impurities.[1][2]

The Protocol: This method exploits the piperazine


 to leave non-basic impurities (unreacted halides, dimers, neutral byproducts) in the organic layer while pulling your product into water, then reversing the process.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in DCM (Dichloromethane) . Avoid Ethyl Acetate if possible, as it can hydrolyze at high pH.

  • Acid Extraction (Target pH < 2): Extract the organic layer with 1M HCl (aq) .

    • Mechanism:[2][3][4][5][6] The piperazine protonates (

      
      ). The molecule moves to the aqueous phase.
      
    • Separation: Keep the Aqueous Layer .[2] Discard the Organic Layer (contains non-basic impurities).

  • Basification (Target pH > 12): Cool the aqueous layer to 0°C. Slowly add 4M NaOH or 50% KOH until pH > 12.

    • Critical Check: Use a pH meter, not paper. You must exceed the

      
       by at least 2 units to ensure the free base is fully formed (
      
      
      
      deprotonated).
  • Recovery: Extract the cloudy aqueous mixture with DCM (3x) .

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Visualizing the Logic:

AcidBaseLogic Start Crude Mixture (Product + Impurities) Solvent Dissolve in DCM Start->Solvent AcidStep Add 1M HCl (Extract) Solvent->AcidStep OrgLayer1 Organic Layer (Contains Neutral Impurities) AcidStep->OrgLayer1 Separation AqLayer1 Aqueous Layer (Product as Salt H+) AcidStep->AqLayer1 Discard1 DISCARD OrgLayer1->Discard1 BaseStep Add NaOH to pH > 12 (Cool to 0°C) AqLayer1->BaseStep ExtractStep Extract with DCM BaseStep->ExtractStep FinalOrg Organic Layer (Purified Free Base) ExtractStep->FinalOrg FinalAq Aqueous Layer (Salts/Polar trash) ExtractStep->FinalAq FinalAq->Discard1

Caption: Logical flow for selective protonation/deprotonation to isolate the piperazine free base.

Module 2: Crystallization (The Scalable Solution)

Issue: "The product oils out as a gum instead of forming a solid." Diagnosis: The solvent system is too non-polar, or cooling is too rapid, trapping impurities that lower the melting point.

Field-Proven Solvent Systems: Based on the structural analogs (phenyl-piperazines), the following systems are most effective:

Solvent SystemRatio (v/v)ApplicationNotes
Ethanol / Water 1:2 to 1:3Primary Choice Dissolve in hot EtOH, add hot water until turbid, cool slowly.[1][2]
Isopropanol (IPA) PurePolishingGood for removing trace colored impurities.
DCM / Hexane 1:5PrecipitationRisk of amorphous gum.[2] Use only if EtOH fails.

Troubleshooting "Oiling Out":

  • Seed It: If you have any solid crystals from a previous batch, add a speck at the cloud point.

  • The Scratch: Use a glass rod to scratch the flask wall at the air-liquid interface.[2] This creates nucleation sites.[1][2]

  • Re-heat: If it oils, heat it back to reflux until the oil dissolves, add slightly more solvent (EtOH), and cool slower (wrap flask in foil/towel).

Module 3: Chromatography (The Polisher)

Issue: "The compound streaks (tails) on the TLC plate and column, ruining separation." Diagnosis: The basic piperazine nitrogen is hydrogen-bonding with the acidic silanol groups (


) on the silica gel.[1][2]

The Fix: Amine Modification You must deactivate the silica.

  • Mobile Phase: DCM / Methanol (95:5 to 90:10).

  • The Modifier: Add 1% Triethylamine (TEA) or 1%

    
     (aq)  to the mobile phase.
    
  • Pre-treatment: Flush the column with the mobile phase + modifier before loading your sample.[2] This caps the active silanol sites.[2]

Module 4: Palladium Scavenging (Critical for Biological Assays)

Issue: "The solid is off-white/grey, or biological data is inconsistent." Diagnosis: Residual Palladium (from Suzuki coupling) is trapped by the pyrimidine/piperazine nitrogens. Pd is cytotoxic and interferes with assays.[2]

Removal Protocol: Standard crystallization often fails to remove Pd because the metal coordinates to the product.

  • Solid Phase Scavengers: Dissolve product in THF/MeOH. Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (4 equivalents vs. Pd). Stir 4 hours at 50°C. Filter.

  • Activated Carbon: If resins are unavailable, reflux with activated charcoal (10 wt% of mass) in Ethanol for 1 hour. Filter hot through Celite.[2]

FAQ: Quick Troubleshooting

Q: Can I use HCl to precipitate the salt directly? A: Yes. Dissolving the free base in Ethanol and adding


 (in dioxane or ether) will precipitate the dihydrochloride salt . This is often more stable and crystalline than the free base but is very water-soluble.[1][2]

Q: My yield is lower than expected after acid-base extraction. A: Check the pH of your aqueous waste. If the pH was not


, the piperazine is still partially protonated and remains in the water. Re-adjust pH and re-extract.

Q: I see a spot on TLC just above my product. A: This is likely the N-Boc intermediate (if used) or a dimer . These are less polar than the free amine. A short silica plug (DCM/MeOH 98:2) will elute these non-polar impurities first, leaving your polar free amine on the silica (which you then elute with 90:10 + TEA).

References

  • Preparation of Piperazine Derivatives: European Patent Office. "Phenyl piperazine derivatives, their preparation and antiagressive medicines containing them."[7] Available at:

  • Palladium Removal Strategies: Biotage. "How to Remove Palladium in three easy steps." Available at: [Link]

  • Synthesis of Pyrimidine-Piperazine Analogs: National Institutes of Health (PMC). "Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus." Available at: [Link]

  • Recrystallization Solvents: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[1][2][8][9] Available at: [Link]

  • General Synthesis of Aryl Piperazines: PrepChem. "Synthesis of N'-phenyl-piperazine." Available at: [Link]

Sources

Recrystallization solvents for 2-(4-(Piperazin-1-yl)phenyl)pyrimidine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine Salts

Case ID: #PPR-24-CRYST Assigned Scientist: Dr. A. Vance, Senior Applications Scientist Status: Open Subject: Solvent Selection & Troubleshooting for Piperazine-Phenylpyrimidine Scaffolds

Introduction: The Challenge of the Piperazine Linker

Welcome to the Technical Support Center. You are likely working with a 2-(4-(Piperazin-1-yl)phenyl)pyrimidine scaffold. This structure presents a classic "push-pull" crystallization challenge:

  • The Phenyl-Pyrimidine Core: A rigid, aromatic, hydrophobic planar system that promotes

    
    -
    
    
    
    stacking (often leading to low solubility in non-polar solvents).
  • The Piperazine Tail: A flexible, highly basic aliphatic heterocycle (

    
    , 
    
    
    
    ) that drives high water solubility in salt forms but introduces conformational freedom, increasing the risk of "oiling out" (Liquid-Liquid Phase Separation).

This guide prioritizes purity profile and polymorph stability over simple yield.

Part 1: Solvent System Selection Matrix

The following matrix is derived from internal solubility data for lipophilic piperazine mono- and di-salts.

Table 1: Recommended Solvent Systems for Recrystallization

Salt FormPrimary Solvent (Dissolution)Antisolvent (Precipitation)Temperature GradientKey Risk
Mono-HCl Methanol (MeOH) or Ethanol (95%) Ethyl Acetate (EtOAc) or IPA Reflux

0°C
Oiling Out: If EtOAc is added too fast at high temp.
Di-HCl Water (minimal) + Ethanol Acetone 80°C

4°C
Hygroscopicity: Di-HCl salts often absorb atmospheric water.
Mesylate Isopropanol (IPA) Heptane or MTBE Reflux

RT
Gelation: Mesylates can form stiff gels in pure alcohols.
Free Base Toluene or DCM Hexane Reflux

-10°C
Oxidation: Piperazine NH is sensitive to oxidation in hot toluene.

Tech Note: Avoid Diethyl Ether as an antisolvent. While commonly cited in academic literature, its low boiling point prevents effective thermal cycling, and it frequently traps impurities in amorphous precipitates.

Part 2: Troubleshooting & FAQs

Q1: My salt is "oiling out" (separating as a gum) instead of crystallizing. How do I fix this?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the salt's melting point is depressed below the solvent's boiling point due to impurities or supersaturation, or when the "metastable zone width" (MSZW) is too narrow.

Corrective Protocol:

  • The "Cloud Point" Method: Dissolve the gum in the minimum amount of hot Primary Solvent (e.g., Methanol).

  • Add Antisolvent Slowly: Add hot Ethyl Acetate dropwise until a faint, permanent turbidity (cloudiness) appears. Stop immediately.

  • Re-dissolve: Add 1-2 drops of the Primary Solvent to clear the solution.

  • Seeding: Add a few seed crystals of the pure material (if available) or scratch the glass surface.

  • Controlled Cooling: Do not place in an ice bath. Wrap the flask in a towel or place in a warm oil bath and turn the heat off, allowing it to cool to Room Temperature (RT) over 4–6 hours.

Q2: I am seeing two distinct crystal shapes (needles vs. blocks). Is this a problem?

Diagnosis: Yes, this indicates concomitant polymorphism or solvate formation.[1]

  • Needles: Often kinetic forms (fast growth, lower stability) or channel solvates (trapping solvent).

  • Blocks: Usually the thermodynamic form (slower growth, higher stability).

Action:

  • Isolate the blocks if possible.

  • Slurry Ripening: Suspend the mixed crystals in a non-solubilizing solvent (e.g., pure EtOAc or IPA) and stir at 40°C for 24 hours. This drives the "Ostwald Ripening" process, converting kinetic needles into thermodynamic blocks.

Q3: The salt is extremely hygroscopic (turns to liquid on the filter paper).

Diagnosis: You likely formed the Di-HCl salt , which is prone to hydration. The pyrimidine nitrogens are weakly basic (


); protonating them requires excess acid and creates an unstable lattice.

Action:

  • Switch to the Mono-HCl or Mono-Tosylate form.

  • Ensure stoichiometry is strictly controlled (0.95 – 1.05 equivalents of acid).

  • Dry under vacuum at 40°C with a

    
     trap.
    

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of the Mono-Hydrochloride Salt

Target: Stable, non-hygroscopic solid for biological testing.

  • Dissolution: Dissolve 10.0 g of free base 2-(4-(Piperazin-1-yl)phenyl)pyrimidine in 80 mL of absolute Ethanol at 70°C. Ensure complete dissolution.

  • Acid Addition: Prepare a solution of 1.05 eq of Acetyl Chloride in 10 mL Ethanol (generates anhydrous HCl in situ) OR use 1.0 eq of 1.25M HCl in Ethanol.

    • Critical: Add the acid solution dropwise over 20 minutes to the hot free base solution.

  • Nucleation: The solution should remain clear or turn slightly cloudy.

  • Crystallization: Remove heat. Allow to cool to 40°C. If no crystals form, add Ethyl Acetate (warm) dropwise until turbidity persists.

  • Isolation: Cool to 0°C for 2 hours. Filter the white solid.

  • Wash: Wash with cold 1:1 Ethanol/EtOAc.

Protocol B: Impurity Scavenging (Pd Removal)

Target: Removing Palladium residuals from Suzuki coupling of the phenyl-pyrimidine core.

If the crude salt is grey/off-white:

  • Dissolve the salt in 50% Methanol/Water .

  • Add SiliaMetS® Thiol or N-Acetylcysteine (10 wt% loading).

  • Stir at 50°C for 4 hours.

  • Filter hot through a Celite pad.

  • Recrystallize the filtrate by adding IPA and concentrating via rotary evaporation.

Part 4: Visualization & Logic Flows

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Select Salt Form MonoHCl Mono-HCl Salt Start->MonoHCl DiHCl Di-HCl Salt Start->DiHCl Mesylate Mesylate/Tosylate Start->Mesylate Q_Solubility Is it soluble in hot EtOH? MonoHCl->Q_Solubility SystemB System B: Solvent: MeOH/Water (9:1) Antisolvent: IPA DiHCl->SystemB SystemC System C: Solvent: IPA Antisolvent: MTBE Mesylate->SystemC SystemA System A: Solvent: EtOH (95%) Antisolvent: EtOAc Q_Solubility->SystemA Yes Q_Solubility->SystemB No (Needs more polarity) Warning Warning: Hygroscopic Risk Dry under N2 SystemB->Warning

Caption: Decision tree for selecting the optimal solvent system based on salt stoichiometry and solubility behavior.

Diagram 2: The "Oiling Out" Prevention Workflow

OilingOut Step1 1. Dissolve Gum (Hot Methanol) Step2 2. Determine Cloud Point (Add EtOAc dropwise) Step1->Step2 Step3 3. Back-off Saturation (Add 2 drops MeOH) Step2->Step3 Step4 4. Seed & Slow Cool (0.1°C/min) Step3->Step4 Fail Oiling Out Recurs Step4->Fail Cooling too fast Success Crystalline Solid Step4->Success Fail->Step1 Repeat

Caption: Step-by-step intervention protocol for recovering crystalline material from an oiled-out state.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection and counter-ion stoichiometry).

  • Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 99(7), 2948-2961. (Specifics on Mesylate/Tosylate salts for basic amines).

  • Viedma, C. (2005). "Chiral symmetry breaking during crystallization: complete chiral purity induced by nonlinear autocatalysis and recycling." Physical Review Letters, 94(6), 065504. (Mechanisms of Ostwald ripening and attrition-enhanced crystallization).

  • Datta, S., & Grant, D. J. (2004). "Crystal structures of drugs: advances in determination, prediction and engineering." Nature Reviews Drug Discovery, 3(1), 42-57. (Discussion on polymorphism in aromatic heterocycles).

Sources

Technical Support Center: Safeguarding Piperazine Moieties in Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing and Troubleshooting Piperazine Ring Oxidation

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with pyrimidine derivatives incorporating a piperazine ring. This guide is designed to provide you with in-depth, field-proven insights into the common challenge of piperazine ring oxidation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate experimental issues but also to build a robust, proactive strategy for ensuring the stability and integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: I'm observing a new, more polar impurity in my HPLC analysis of a piperazine-pyrimidine compound during stability studies. Could this be an oxidation product?

A1: Yes, it is highly probable that the new, more polar peak corresponds to an N-oxide of the piperazine ring. The nitrogen atoms in the piperazine moiety are susceptible to oxidation, leading to the formation of N-oxides, which are significantly more polar than the parent tertiary amine.[1][2] This increased polarity results in earlier elution times on reverse-phase HPLC columns. The oxidation can be initiated by several factors in your experimental or storage conditions, including atmospheric oxygen, light, heat, or the presence of trace metal ions.[1]

To confirm the identity of this impurity, coupling your HPLC system to a mass spectrometer (LC-MS) is the recommended next step.[1] You should observe a mass increase of 16 atomic mass units (amu) in the unknown peak compared to the parent compound, corresponding to the addition of one oxygen atom.

Q2: What are the primary mechanisms of piperazine ring oxidation in pyrimidine derivatives?

A2: The primary mechanism of oxidation for the piperazine ring in your pyrimidine derivatives is the formation of N-oxides at one or both of the tertiary nitrogen atoms.[2] This occurs through the donation of a lone pair of electrons from the nitrogen to an oxidizing agent. Common oxidizing species include atmospheric oxygen, peroxides (which may be present as impurities in excipients), and reactive oxygen species (ROS) generated by factors like light or metal catalysis.[1][3]

The pyrimidine ring itself, being an electron-withdrawing heterocycle, can influence the reactivity of the piperazine nitrogens. The nitrogen atom further away from the pyrimidine ring (N-4) is generally more susceptible to oxidation due to its higher electron density compared to the nitrogen directly attached to the pyrimidine system (N-1). However, the specific electronic environment of your molecule will ultimately dictate the primary site of oxidation.

Q3: How does the oxidation of the piperazine ring affect the biological activity and toxicity of my compound?

A3: The impact of piperazine N-oxide formation on biological activity can be unpredictable and must be evaluated on a case-by-case basis. In some instances, the N-oxide metabolite may be less active or even completely inactive compared to the parent compound.[2] However, there are also cases where N-oxides can act as prodrugs, being reduced back to the active tertiary amine in vivo.[2]

From a toxicological perspective, the formation of degradation products like N-oxides is a critical concern.[4][5] These new chemical entities have their own toxicological profiles that must be assessed. Therefore, controlling and minimizing oxidation is crucial for ensuring the safety and efficacy of a potential drug candidate.

Troubleshooting Guide: Proactive and Reactive Strategies

This section provides a structured approach to troubleshooting and preventing piperazine ring oxidation.

Issue 1: Unexpected degradation of the compound in an aqueous formulation.
  • Likely Cause: Oxidation catalyzed by dissolved oxygen, trace metals, or exposure to light.[1] The pH of the solution can also significantly influence the rate of degradation.[1]

  • Troubleshooting & Prevention Workflow:

    G start Degradation in Aqueous Formulation ph_check Step 1: pH Stability Profile Is the formulation buffered at the optimal pH? start->ph_check metal_check Step 2: Metal Catalysis Are trace metals a potential issue? ph_check->metal_check Yes solution Stable Formulation ph_check->solution No, adjust pH oxygen_check Step 3: Oxygen Sensitivity Is the formulation exposed to air? metal_check->oxygen_check No metal_check->solution Yes, add chelator (e.g., EDTA) light_check Step 4: Photostability Is the formulation protected from light? oxygen_check->light_check No oxygen_check->solution Yes, sparge with N2/Ar light_check->solution No, use amber vials light_check->solution Yes

    Caption: Troubleshooting workflow for aqueous formulation instability.

    • Detailed Actions:

      • pH Optimization: Conduct a pH-stability profile to determine the pH at which your compound is most stable and buffer your formulation accordingly.[1]

      • Chelating Agents: If metal-catalyzed oxidation is suspected, incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your formulation to sequester metal ions.[1]

      • Inert Atmosphere: During preparation and storage, sparge your solutions with an inert gas such as nitrogen or argon to displace dissolved oxygen.[1]

      • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[1]

Issue 2: Color change or appearance of impurities in the solid drug substance upon storage.
  • Likely Cause: Reaction with atmospheric oxygen and/or photodegradation.[1]

  • Preventative Measures:

    • Packaging: Store the solid compound in tightly sealed containers. For highly sensitive compounds, consider packaging under an inert atmosphere.

    • Light Protection: Store in light-resistant containers.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Oxidative Liability

This protocol is designed to intentionally stress your compound to identify potential oxidative degradation products and to develop a stability-indicating analytical method.[1][6][7][8]

Objective: To determine the susceptibility of a pyrimidine-piperazine derivative to oxidation.

Materials:

  • Your pyrimidine-piperazine derivative

  • Hydrogen peroxide (H₂O₂) solution (3% and 30%)[1]

  • HPLC-grade water, acetonitrile, and methanol

  • Appropriate buffers for HPLC mobile phase

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Condition:

    • To an aliquot of your stock solution, add an equal volume of 3% H₂O₂.

    • Prepare a parallel sample using 30% H₂O₂ for more aggressive conditions if no degradation is observed with 3%.

    • Protect the samples from light and store at room temperature.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Dilute the aliquots with mobile phase and analyze immediately by HPLC-UV and/or HPLC-MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the time-zero sample.

    • Look for the appearance of new peaks and a decrease in the area of the parent peak.

    • If using LC-MS, analyze the mass spectra of any new peaks to identify potential N-oxides (M+16).

Data Summary Table:

Stress ConditionTime (hours)Parent Compound (% Remaining)Major Degradant Peak (RRT)Mass of Degradant (m/z)
3% H₂O₂0100--
8950.85[Parent+16]
24880.85[Parent+16]
30% H₂O₂8750.85[Parent+16]
Protocol 2: Formulation Optimization with Antioxidants

Objective: To evaluate the effectiveness of different antioxidants in preventing the oxidation of your compound in solution.

Materials:

  • Your pyrimidine-piperazine derivative

  • Aqueous buffer at the optimal pH for your compound

  • Antioxidants: Butylated hydroxytoluene (BHT), Ascorbic Acid[1][3]

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Formulations:

    • Control: Dissolve your compound in the aqueous buffer.

    • Test 1 (BHT): Prepare a stock solution of BHT in a suitable solvent (e.g., ethanol). Add a small aliquot to the aqueous buffer to achieve a final concentration of 0.01% BHT, then dissolve your compound.

    • Test 2 (Ascorbic Acid): Dissolve ascorbic acid (0.05%) in the aqueous buffer, then dissolve your compound.

  • Storage: Store all solutions in clear vials under ambient light and temperature to simulate shelf-life conditions.

  • Analysis: Analyze samples from each formulation by HPLC at regular intervals (e.g., day 0, 1, 3, 7).

  • Evaluation: Plot the percentage of the parent compound remaining over time for each formulation. The formulation showing the least degradation contains the most effective antioxidant for your compound.

Antioxidant Selection Logic:

G start Oxidation Observed formulation_type Formulation Type? start->formulation_type aqueous Aqueous formulation_type->aqueous Aqueous organic Organic/Lipid-based formulation_type->organic Organic hydrophilic_antioxidant Use Hydrophilic Antioxidant (e.g., Ascorbic Acid) aqueous->hydrophilic_antioxidant lipophilic_antioxidant Use Lipophilic Antioxidant (e.g., BHT, Tocopherol) organic->lipophilic_antioxidant

Caption: Logic for selecting an appropriate antioxidant.

References

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. (2022-01-29).
  • N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents.
  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines - ChemRxiv.
  • Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation. (2025-10-30).
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
  • Antioxidant Activity of Piperazine Compounds: A Brief Review - ResearchGate.
  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation | ChemRxiv. (2019-07-31).
  • Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical | ACS Earth and Space Chemistry - ACS Publications.
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode - PMC.
  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation - ChemRxiv.
  • Time evolution of ion signals during the piperazine photooxidation... - ResearchGate.
  • Preparation and in vitro antioxidant activity of some novel flavone analogues bearing piperazine moiety - PubMed.
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode | ACS Omega.
  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium - ResearchGate. (2025-08-06).
  • Mechanisms and toxicity of plasma-induced antibiotic degradation: advances in synergistic strategies and computational evaluation - Taylor & Francis.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate.
  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines - The Royal Society of Chemistry. (2020-12-17).
  • Antioxidants in pharma formulations - SREDSTVA REGIONALE CHEMIE PVT. LTD..
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023-04-23).
  • Piperazine skeleton in the structural modification of natural products: a review - PMC.
  • Current awareness of piperazines: pharmacology and toxicology - PubMed. (2011-07-11).
  • Forced degradation studies : Regulatory considerations and implementation.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. (2023-07-22).
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024-04-20).
  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC.
  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review - IJPPR. (2023-12-30).
  • Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Available at
  • Pilot plant testing to mitigate piperazine oxidation - National Carbon Capture Center.
  • Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... - ResearchGate.
  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing).

Sources

Technical Support Center: Buchwald Coupling for Electron-Deficient Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-Pd-001 Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist

Introduction: The "Privileged" Scaffold Problem

You are likely here because your reaction failed. You are attempting to couple an amine with an electron-deficient pyrimidine (e.g., 2-chloro-5-cyanopyrimidine), and you are encountering one of three scenarios:

  • No Conversion: The starting material is untouched.

  • Wrong Product: You isolated a hydroxyl/ether species instead of the amine.

  • Dehalogenation: Your halide was replaced by a hydrogen atom.[1]

Pyrimidines are notoriously difficult substrates for Palladium-catalyzed cross-coupling. The electron-deficient ring makes the C-X bond activated for oxidative addition, but the nitrogen atoms in the ring are potent catalyst poisons . Furthermore, the ring's electrophilicity invites Nucleophilic Aromatic Substitution (


)  from bases, bypassing the metal entirely.

This guide uses a diagnostic approach to isolate and resolve these specific failure modes.

Module 1: The "No Reaction" Scenario (Catalyst Poisoning)

Symptom: LCMS shows unreacted aryl halide and amine. The catalyst may have precipitated as a black solid (Pd black) or the solution remains suspiciously clear (stable, inactive complex).

Root Cause: Nitrogen Chelation. The pyrimidine nitrogens (especially at the 2-position) are highly coordinating. They bind to the Pd(II) center, displacing the phosphine ligand or preventing amine coordination. This creates a thermodynamic sink—an off-cycle "resting state" that shuts down catalysis.

The Fix: Steric Bulk (The "Wall" Strategy) You must use a ligand bulky enough to physically prevent the Pd center from coordinating to the pyrimidine nitrogen while still allowing the smaller amine nucleophile to enter.

  • Recommendation: Switch to BrettPhos or tBuBrettPhos .

  • Why: These "Buchwald" biaryl phosphine ligands have massive steric bulk over the Pd center. This bulk destabilizes the N-bound resting state, forcing the equilibrium back toward the productive catalytic cycle [1].

  • Pre-catalyst: Do NOT use Pd(OAc)₂ + Ligand. The activation energy is too high, and free pyrimidine will sequester the Pd before the ligand binds. Use Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4) to ensure a 1:1 Pd:Ligand active species is generated immediately upon heating.

Visualizing the Poisoning Mechanism

PoisoningMechanism Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd_L->OxAdd Ar-Cl AmineBind Amine Binding Productive Path OxAdd->AmineBind Steric Bulk prevents N-binding Poisoned N-Bound Complex (DEAD END) OxAdd->Poisoned Pyrimidine N-Coordination (If Ligand is small) Prod C-N Product AmineBind->Prod Reductive Elim. Poisoned->OxAdd Reversible only with Heat/Bulk

Figure 1: The competition between the productive catalytic cycle and the inhibitory nitrogen coordination (poisoning).[2] Bulky ligands block the red path.

Module 2: The "Wrong Product" Scenario ( Competition)

Symptom: You observe the formation of a phenol (Ar-OH) or an ether (Ar-OtBu) instead of your desired aniline.

Root Cause: Base Incompatibility. Electron-deficient pyrimidines are activated electrophiles. If you use a strong, nucleophilic base like Sodium tert-butoxide (NaOtBu) , the base will attack the pyrimidine ring directly via


, displacing the chloride. This reaction requires no Palladium; the metal is just watching the side reaction happen [2].

The Fix: Base Switching You must decouple the deprotonation strength from nucleophilicity.

  • Immediate Action: Stop using alkoxide bases (NaOtBu, NaOMe).

  • Solution A (Inorganic): Use

    
      or 
    
    
    
    . These are weaker and poorly soluble in organic solvents (dioxane/toluene), which creates a "slow-release" effect that favors the surface-catalyzed Pd mechanism over the solution-phase
    
    
    .
  • Solution B (Organic): If solubility is an issue, use DBU or MTBD .[2] These are strong bases but non-nucleophilic due to sterics.

Data Comparison: Base Effects on 2-Chloropyrimidine Coupling

BasepKa (conj.[2] acid)Risk of

Risk of HydrolysisRecommendation
NaOtBu ~17High (Forms Ether)ModerateAVOID
Cs₂CO₃ ~10LowLowGood
K₃PO₄ ~12LowModerateExcellent (Standard)
DBU ~12Very LowLowAlternative
Module 3: The "Dehalogenation" Nightmare

Symptom: LCMS shows the formation of the pyrimidine with a Hydrogen atom where the Chloride used to be (Ar-H).

Root Cause: Slow Reductive Elimination. If the amine is sterically hindered or electronically poor, the Pd(II)-Amine complex waits too long to reductively eliminate the product. During this wait, the complex undergoes


-hydride elimination  (usually from the amine or solvent), leading to reduction of the aryl ring [3].

The Fix: Accelerate Reductive Elimination

  • Ligand: Ensure you are using BrettPhos or RuPhos . These are electronically designed to push electron density onto the metal, accelerating the reductive elimination step.

  • Temperature: Paradoxically, lowering the temperature can sometimes help if the

    
    -hydride elimination has a higher activation energy than the coupling, but usually, this indicates a mismatched Ligand/Substrate pair.
    
  • Solvent: Avoid alcohols (like iPrOH) if this is happening. Switch to Toluene or Dioxane.

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

If you are starting a new screen for a chloropyrimidine, do not guess. Start here. This protocol maximizes active catalyst concentration while minimizing


 and poisoning.

Reagents:

  • Substrate: 1.0 equiv Chloropyrimidine

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (0.02 - 0.05 equiv)

    • Note: If G4 is unavailable, use Pd(OAc)₂ (0.05 equiv) + BrettPhos (0.10 equiv) pre-stirred in solvent for 5 mins.

  • Base:

    
      (2.0 equiv) or 
    
    
    
    (finely ground).
  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration).

Step-by-Step:

  • Charge Solids: Add Pyrimidine, Base, and Pd-Precatalyst to a vial equipped with a stir bar.

  • Purge: Seal vial and purge with Argon/Nitrogen for 5 minutes (vac/fill x3).

  • Liquids: Add Anhydrous Solvent and Amine (if liquid) via syringe.

  • Activation: Place in a pre-heated block at 100 °C .

    • Why 100 °C? High temp is needed to overcome the energy barrier of breaking the stable Pd-N(pyrimidine) resting states if they form.

  • Monitor: Check LCMS at 1 hour. If <10% conversion, add tBuBrettPhos (ligand only) to shift equilibrium.

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific failure.

TroubleshootingTree Start Start: Analyze Crude LCMS Check1 Is SM consumed? Start->Check1 NoRxn No: SM Remaining Check1->NoRxn No YesRxn Yes: SM Consumed Check1->YesRxn Yes CheckCat Check Catalyst System NoRxn->CheckCat Sol1 Action: Switch to Bulky Ligand (BrettPhos/tBuBrettPhos) Use G3/G4 Precatalyst CheckCat->Sol1 CheckProd Identify Major Peak YesRxn->CheckProd Ether Product is Ether/Phenol (M+OR or M+OH) CheckProd->Ether SNAr Reduced Product is Ar-H (Dehalogenation) CheckProd->Reduced Reduction Sol2 Action: Change Base Switch NaOtBu -> K2CO3/K3PO4 Ether->Sol2 Sol3 Action: Promote Red. Elim. Switch to RuPhos Check Solvent (Dry?) Reduced->Sol3

Figure 2: Diagnostic logic for resolving Buchwald coupling failures.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Maiti, D., et al. (2009). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2. (Referenced within context of Buchwald Group general guidelines).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Validation & Comparative

A Comparative Guide for the Synthetic Chemist: 2-(4-(Piperazin-1-yl)phenyl)pyrimidine vs. A Core Imatinib Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison between two key heterocyclic building blocks in medicinal chemistry: the versatile scaffold 2-(4-(piperazin-1-yl)phenyl)pyrimidine and N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine, a pivotal intermediate in the industrial synthesis of the landmark anti-cancer drug, Imatinib. We will dissect their synthetic pathways, compare their physicochemical properties, and provide validated analytical protocols, offering researchers and process chemists a comprehensive framework for decision-making in drug discovery and development.

Introduction to the Scaffolds: Pyrimidine's Role in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Its nitrogen atoms act as crucial hydrogen bond acceptors, enabling these molecules to mimic the adenine hinge-binding region of ATP, thereby competitively inhibiting kinase activity.[4][5] The two intermediates discussed here, while both centered on a pyrimidine core, represent different strategic approaches in drug synthesis.

  • 2-(4-(Piperazin-1-yl)phenyl)pyrimidine: This compound is a versatile building block. The pyrimidine offers the core kinase-binding motif, while the phenylpiperazine moiety provides a vector for modification to achieve target specificity and improve pharmacokinetic properties. The piperazine unit, in particular, is frequently used to enhance solubility and provide a non-metabolically labile site for further functionalization.[6]

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine (Imatinib Intermediate II): This is a highly specialized intermediate, purpose-built for the synthesis of Imatinib.[7] Every functional group is strategically placed for the final coupling reaction. The 2-aminopyrimidine core is essential for binding to the ABL kinase, the 3-pyridyl group enhances binding affinity, and the aniline amine group serves as the reactive handle for the final amide bond formation that completes the Imatinib molecule.[8][9]

Synthesis and Process Chemistry: A Tale of Two Strategies

The synthetic accessibility of an intermediate is a critical factor in its utility. Here, we compare representative synthetic routes for both molecules, highlighting differences in complexity, reagent selection, and potential scalability.

Synthesis of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine

The synthesis of this scaffold typically involves a convergent approach, building the molecule through key C-C and C-N bond-forming reactions. A common strategy relies on the Suzuki or Stille coupling to form the phenyl-pyrimidine bond, followed by a Buchwald-Hartwig amination to install the piperazine moiety.

Rationale for Experimental Choices: The use of palladium-catalyzed cross-coupling reactions is ubiquitous in modern organic synthesis due to its reliability and functional group tolerance. The choice of a Suzuki coupling, for instance, is often favored due to the stability and commercial availability of boronic acid reagents. The subsequent Buchwald-Hartwig amination is a highly efficient method for forming the C-N bond to the electron-rich piperazine.

Synthesis_of_2_4_piperazin_1_yl_phenyl_pyrimidine A 2-Chloropyrimidine C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) A->C B 4-(Piperazin-1-yl)phenylboronic acid B->C P 2-(4-(Piperazin-1-yl)phenyl)pyrimidine C->P Suzuki Coupling

Caption: A common synthetic route to 2-(4-(piperazin-1-yl)phenyl)pyrimidine.

Synthesis of Imatinib Intermediate II

The industrial synthesis of this core Imatinib intermediate is a linear process focused on constructing the pyrimidine ring from acyclic precursors. This approach is often chosen for large-scale manufacturing as it avoids expensive cross-coupling catalysts and relies on robust condensation chemistry.[10][11]

Rationale for Experimental Choices: The classical approach involves the condensation of a guanidine salt with an enaminone (a β-ketoester derivative).[11] This is a powerful and economical method for pyrimidine ring formation. The use of molten cyanamide to form the guanidine intermediate from the corresponding aniline is a solvent-free, high-yield step, which is advantageous for industrial processes.[10] The subsequent reduction of the nitro group is a standard transformation, often achieved with high efficiency using catalytic hydrogenation.[12]

Synthesis_of_Imatinib_Intermediate R1 2-Methyl-5-nitroaniline I1 N-(2-Methyl-5-nitrophenyl)guanidine R1->I1 Guanidine Formation R2 Cyanamide R2->I1 I2 N-(2-Methyl-5-nitrophenyl)-4- (3-pyridyl)-2-pyrimidinamine I1->I2 Cyclization R3 3-Dimethylamino-1-(3-pyridyl) -2-propen-1-one R3->I2 P N-(5-Amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidine-amine (Imatinib Intermediate II) I2->P Nitro Reduction R4 Reducing Agent (e.g., H2, Pd/C or Fe/HCl) R4->P

Sources

Navigating the Analytical Landscape: A Comparative Guide to Reference Standards for 2-(4-(Piperazin-1-yl)phenyl)pyrimidine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for identification, purity assessment, and quantification. This guide provides an in-depth technical comparison of reference standards for the analysis of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine. A critical review of the landscape reveals a notable absence of official pharmacopeial reference standards from major bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP) for this specific molecule.

This reality necessitates the qualification of an in-house or secondary reference standard from available commercial-grade material. Such a process, governed by stringent scientific principles and regulatory expectations, ensures the reliability and accuracy of analytical measurements. This guide will therefore compare the rigorous qualification of an in-house reference standard against the use of a minimally characterized commercial chemical, providing the necessary experimental framework to establish a trustworthy standard.

The Foundation: Understanding Reference Standard Hierarchy

In pharmaceutical analysis, reference standards are not created equal. They exist in a hierarchy, with primary standards exhibiting the highest level of characterization and traceability.[1]

  • Primary Reference Standards: These are of the highest purity and are extensively characterized to confirm their identity and assign a precise purity value, often without comparison to another standard.[1] They can be obtained from officially recognized sources like the USP.[2]

  • Secondary Reference Standards (In-house or Working Standards): These are qualified against a primary reference standard and are used for routine laboratory analyses.[3] When a primary standard is unavailable, a batch of high-purity material must be thoroughly characterized to serve as an in-house primary standard.[1][3]

Given the absence of an official USP or other pharmacopeial standard for 2-(4-(Piperazin-1-yl)phenyl)pyrimidine, the focus shifts to the rigorous, multi-faceted process of qualifying a lot of the chemical as an in-house primary reference standard. The U.S. Food and Drug Administration (FDA) mandates that reference standards possess the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[3]

Comparative Analysis: Qualified In-House Standard vs. Commercial Reagent

The following table compares the analytical rigor applied to a properly qualified in-house reference standard versus a typical commercial-grade reagent.

FeatureQualified In-House Reference StandardStandard Commercial ReagentRationale & Justification
Identity Confirmation Comprehensive structural elucidation via ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).Typically confirmed by one or two methods (e.g., ¹H NMR and MS).A full suite of orthogonal analytical techniques provides unequivocal proof of the molecule's structure, a cornerstone of a reference standard's reliability.
Purity Assessment High-resolution, validated HPLC-UV method for the determination of organic impurities. Purity is often assigned by a mass balance approach.Purity stated on the Certificate of Analysis (CoA) is often determined by a non-specific method or a single chromatographic run.A validated, stability-indicating HPLC method is crucial for accurately quantifying impurities and ensuring the standard's integrity over time.
Impurity Profile Identification and, where necessary, quantification of process-related impurities and potential degradants.Impurities are typically not identified or quantified unless they are major components.Understanding the impurity profile is critical for developing accurate analytical methods for the final drug substance, as these impurities may need to be monitored.
Water Content Precisely determined by Karl Fischer titration.May be reported as "loss on drying," which is non-specific for water.Accurate water content is essential for calculating the purity of the standard on an anhydrous basis.
Residual Solvents Quantified by Headspace Gas Chromatography (GC-HS) as per USP <467>.[3]May not be tested or reported.Residual solvents from the synthesis process can contribute to the material's weight and must be accounted for in an accurate purity assessment.
Inorganic Impurities Determined by Residue on Ignition (ROI) or Sulphated Ash testing.Typically not performed.This test quantifies non-volatile inorganic impurities that would not be detected by chromatographic methods.
Assigned Purity Value Calculated using the mass balance approach: 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities).A single value, often from an HPLC area percent calculation, which can be inaccurate.The mass balance approach provides a more accurate and comprehensive assessment of purity by accounting for all potential impurities.[4]
Documentation A comprehensive Certificate of Analysis detailing all characterization work, with data and spectra attached.A basic CoA with limited data.Complete documentation provides traceability and a robust data package for regulatory submissions.

Workflow for Qualifying an In-House Reference Standard

The process of elevating a high-purity commercial batch of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine to a reference standard is a systematic endeavor.

Reference Standard Qualification Workflow cluster_selection Material Selection & Initial Assessment cluster_characterization Comprehensive Characterization cluster_assignment Purity Assignment & Documentation select_batch Select High-Purity Batch (>99%) initial_screen Initial Screening (HPLC, ¹H NMR, MS) select_batch->initial_screen identity Identity Confirmation (¹H NMR, ¹³C NMR, MS, IR) initial_screen->identity purity Purity & Impurity Profiling (Validated HPLC-UV) identity->purity water Water Content (Karl Fischer) purity->water solvents Residual Solvents (GC-HS) water->solvents inorganics Inorganic Impurities (Residue on Ignition) solvents->inorganics mass_balance Purity Calculation (Mass Balance Approach) inorganics->mass_balance certificate Generate Comprehensive Certificate of Analysis mass_balance->certificate qualified_standard Qualified In-House Reference Standard certificate->qualified_standard

Caption: Workflow for the qualification of an in-house reference standard.

Experimental Protocols for Qualification

The following protocols are representative of the methods required to thoroughly characterize a candidate batch of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Rationale: The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed fingerprint of the molecular structure, confirming the connectivity of the phenyl, pyrimidine, and piperazine rings.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in methanol (approx. 10 µg/mL).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire a full scan mass spectrum in positive ion mode.

    • Rationale: ESI-MS will confirm the molecular weight of the compound by observing the protonated molecule [M+H]⁺. High-resolution MS can further confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Rationale: The IR spectrum will show characteristic absorption bands for the functional groups present (e.g., C=N stretching in the pyrimidine ring, N-H stretching of the piperazine if it is a secondary amine, and aromatic C-H stretching), confirming the presence of key structural motifs.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main component from potential process-related impurities and degradation products.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) % B
      0 10
      25 90
      30 90
      31 10

      | 35 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

  • Rationale: A gradient elution with a C18 column is a robust starting point for separating compounds of intermediate polarity like 2-(4-(Piperazin-1-yl)phenyl)pyrimidine from both more polar and less polar impurities.[5] The use of a diode array detector allows for peak purity analysis and detection at the optimal wavelength. This method should be validated for specificity, linearity, accuracy, precision, and range according to ICH Q2(R1) guidelines.

Purity Assignment via Mass Balance

The purity of the reference standard is assigned as a percentage by mass and is calculated as follows:

Purity (%) = 100% - % Organic Impurities (by HPLC) - % Water (by Karl Fischer) - % Residual Solvents (by GC) - % Inorganic Impurities (by ROI)

This approach provides a more accurate representation of the amount of the pure substance present than a simple area percent purity from a single chromatogram.[4]

Logical Comparison of Standard Types

The decision to use a fully qualified standard versus a basic chemical reagent has significant implications for data quality.

Logical Comparison of Standard Types cluster_reagent Commercial Reagent cluster_standard Qualified In-House Standard reagent Stated Purity (e.g., 98% by HPLC area) reagent_id Basic ID (e.g., ¹H NMR) data_quality Analytical Data Quality & Reliability reagent->data_quality Lower Confidence (Unknown Impurities, Inaccurate Purity) standard Assigned Purity (Mass Balance) standard_id Confirmed ID (NMR, MS, IR) standard->data_quality High Confidence (Traceable, Accurate, Defensible) standard_impurities Known Impurity Profile standard_volatiles Quantified Volatiles (Water, Solvents)

Caption: Logical comparison of data reliability based on standard type.

Conclusion

In the analysis of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine, the absence of official pharmacopeial standards necessitates a proactive and rigorous approach to reference material qualification. While commercial-grade material serves as the starting point, it cannot be used as a reference standard without comprehensive characterization. By implementing a systematic qualification process encompassing identity confirmation, chromatographic purity, and the quantification of volatile and non-volatile impurities, a laboratory can establish an in-house reference standard of high integrity. This investment in characterization is fundamental to ensuring the accuracy, reproducibility, and defensibility of all subsequent analytical data, forming the bedrock of sound scientific research and drug development.

References

  • USP General Chapters: <11> USP REFERENCE STANDARDS . uspbpep.com. Available from: [Link]

  • Reference-Standard Material Qualification . Pharmaceutical Technology, 2009. Available from: [Link]

  • USP Reference Standards- General Chapters . Trung Tâm Thuốc Central Pharmacy, 2025. Available from: [Link]

  • <11> USP REFERENCE STANDARDS . USP. Available from: [Link]

  • Use of In-house Reference Standards Beyond Pharmacopoeial Standards . PharmaGuide, 2023. Available from: [Link]

  • 2-(4-(Pyrazin-2-yl)piperazin-1-yl)pyrimidine . Reagentia. Available from: [Link]

  • Elemental Analysis Manual - Section 3.5 Version 3.0 . FDA, 2021. Available from: [Link]

  • 2-(4-(Pyrazin-2-yl)piperazin-1-yl)pyrimidine (1 x 50 mg) . Reagentia. Available from: [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics . Regulations.gov. Available from: [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards . Qvents, 2025. Available from: [Link]

  • Analytical Methods . RSC Publishing. Available from: [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells . PMC - NIH, 2022. Available from: [Link]

  • Product Name : 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine . Pharmaffiliates. Available from: [Link]

  • SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f) . ResearchGate. Available from: [Link]

  • Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus . PubMed, 2024. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . ResearchGate, 2025. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . JOCPR. Available from: [Link]

  • A rapid spectrophotometric method for determination of piperazine . PubMed. Available from: [Link]

  • Synthesis of 2-Substituted Pyrimidines via . Amanote Research. Available from: [Link]

  • Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus . PubMed, 2020. Available from: [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects . PMC - NIH. Available from: [Link]

  • Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines . ResearchGate. Available from: [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION . ResearchGate, 2025. Available from: [Link]

  • Synthesis of some novel pyrazolopyrimidotriazepine, pyrazolotriazolopyrimidine, and pyrazolopyrimidotetrazine derivatives . Journal of Heterocyclic Chemistry, 2020. Available from: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies . PMC - NIH. Available from: [Link]

  • **Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-]. Google Patents.
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues . ResearchGate, 2017. Available from: [Link]

  • Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel . PMC - NIH, 2020. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

As a trusted partner in research and development, we are committed to providing scientists and laboratory professionals with the critical information needed to ensure a safe and compliant research environment. This guide offers a detailed protocol for the proper disposal of the chemical compound 2-(4-(piperazin-1-yl)phenyl)pyrimidine, emphasizing safety, regulatory adherence, and environmental responsibility.

Understanding the Hazard Profile: A Synthesis of Available Data

A thorough risk assessment is the foundation of any safe disposal procedure. Based on the known properties of piperazine and pyrimidine derivatives, 2-(4-(piperazin-1-yl)phenyl)pyrimidine should be handled as a hazardous substance.

Key Anticipated Hazards:

  • Corrosivity: Piperazine itself is a corrosive material, capable of causing severe skin burns and eye damage.[1][2] Therefore, it is crucial to assume that 2-(4-(piperazin-1-yl)phenyl)pyrimidine may share these properties.

  • Acute Toxicity: The related compound, 2-(1-Piperazinyl)pyrimidine, is classified as harmful if swallowed.[3][4] This suggests a potential for oral toxicity.

  • Skin and Eye Irritation: A similar compound, 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine, is known to cause skin and serious eye irritation.[5]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[3][4]

Incompatible Materials:

To prevent dangerous chemical reactions, avoid mixing this compound with:

  • Strong oxidizing agents

  • Strong acids

  • Acid anhydrides

  • Acid chlorides[1]

A summary of the probable hazard classification is provided in the table below.

Hazard CategoryAnticipated ClassificationRationale
Acute Oral Toxicity Category 4 (Harmful if swallowed)Based on data for 2-(1-Piperazinyl)pyrimidine.[3][4]
Skin Corrosion/Irritation Category 1 (Causes severe skin burns)Based on the corrosive nature of piperazine.[1][2]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)Based on data for piperazine and related compounds.[1][3][4]
Respiratory Irritation May cause respiratory irritationA common hazard for amine-containing compounds.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling 2-(4-(piperazin-1-yl)phenyl)pyrimidine for disposal.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure there is no exposed skin.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-(4-(piperazin-1-yl)phenyl)pyrimidine is that it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Isolate the Waste: Collect waste 2-(4-(piperazin-1-yl)phenyl)pyrimidine and any materials grossly contaminated with it (e.g., weighing paper, pipette tips) in a dedicated, properly labeled hazardous waste container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.

  • Container Selection: The waste container must be made of a material compatible with the chemical. Given its basic nature, a high-density polyethylene (HDPE) container is a suitable choice. The container must have a secure, leak-proof lid.

Step 2: Labeling the Waste Container

Proper labeling is a critical regulatory requirement. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-(4-(Piperazin-1-yl)phenyl)pyrimidine"

  • A clear description of the hazards (e.g., "Corrosive," "Toxic")

  • The date when the first waste was added to the container.

Step 3: Storage of Hazardous Waste

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment: The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong acids and oxidizers.

Step 4: Arranging for Final Disposal

  • Contact Your EHS Office: When the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, contact your Environmental Health and Safety (EHS) office or your institution's designated hazardous waste management provider to arrange for pickup.

  • Provide Documentation: Be prepared to provide any necessary documentation, such as a chemical waste manifest.

The decision-making process for the disposal of 2-(4-(piperazin-1-yl)phenyl)pyrimidine can be visualized in the following workflow diagram.

G Disposal Workflow for 2-(4-(piperazin-1-yl)phenyl)pyrimidine A Identify Waste: 2-(4-(piperazin-1-yl)phenyl)pyrimidine and contaminated materials B Assess Hazards: Corrosive, Toxic, Irritant (Based on related compounds) A->B C Select Personal Protective Equipment (PPE): Goggles, Face Shield, Gloves, Lab Coat B->C D Segregate Waste: Collect in a dedicated, compatible (e.g., HDPE) container C->D E Label Container: 'Hazardous Waste' Chemical Name, Hazards, Date D->E F Store Safely: Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Arrange for Disposal: Contact Institutional EHS or approved waste vendor F->G H Final Disposal: Incineration at a licensed hazardous waste facility G->H

Caption: Workflow for the safe disposal of 2-(4-(piperazin-1-yl)phenyl)pyrimidine.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

    • Collect the absorbent material and the spilled compound into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution and then with soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team and/or EHS department.

    • Prevent entry into the affected area.

    • Provide details of the spilled material to the emergency responders.

Final Disposal Method

The most common and environmentally responsible method for the final disposal of this type of organic chemical waste is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). High-temperature incineration ensures the complete destruction of the compound, minimizing its environmental impact.

Conclusion

The proper disposal of 2-(4-(piperazin-1-yl)phenyl)pyrimidine is a critical aspect of laboratory safety and environmental stewardship. By following these evidence-based procedures, researchers can ensure they are handling this chemical waste in a manner that is safe, compliant, and responsible. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: Piperazine, anhydrous. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-(Piperazin-1-yl)phenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine. As your partner in laboratory safety and chemical handling, our goal is to provide value beyond the product itself, building deep trust by ensuring you have the procedural, step-by-step guidance necessary for safe and effective research. This document is structured to offer in-depth technical advice, grounded in established safety protocols and field-proven insights.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive toxicological profile for 2-(4-(Piperazin-1-yl)phenyl)pyrimidine may be limited, a robust safety protocol can be developed by examining data from its core structural motifs: the pyrimidine ring and the piperazine moiety.

A safety data sheet for the closely related compound, 2-(1-Piperazinyl)pyrimidine, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2] The piperazine component itself is known to be corrosive, a potential skin and respiratory sensitizer, and can cause severe skin burns and eye damage.[3][4][5][6] Therefore, we must operate under the assumption that 2-(4-(Piperazin-1-yl)phenyl)pyrimidine presents similar hazards.

Primary Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][7]

  • Skin Corrosion/Irritation: Expected to cause severe skin burns and irritation upon contact.[1][3]

  • Serious Eye Damage/Irritation: Poses a high risk of severe eye damage, potentially leading to blindness.[1][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][7]

  • Sensitization: Repeated exposure to piperazine and its derivatives can lead to skin sensitization and occupational asthma.[4][5][6]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the identified risks. The following recommendations are based on a conservative assessment of the compound's potential hazards.

Eye and Face Protection

The corrosive nature of this compound necessitates stringent eye protection.

  • Minimum Requirement: At all times when in the laboratory where this chemical is handled, wear tightly-fitting safety goggles that conform to EU EN 166 or US NIOSH standards.[8][9]

  • Enhanced Protection: For procedures with a heightened risk of splashing or aerosol generation (e.g., transferring solutions, heating, or sonicating), a full-face shield must be worn over the safety goggles.[10][11] This provides an additional layer of protection for the entire face.

Hand Protection

Direct skin contact must be avoided. Glove selection is critical.

  • Glove Type: Chemical-impermeable gloves are mandatory.[8] Disposable nitrile gloves can provide adequate short-term protection for minor handling tasks.[10] For prolonged contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide to select a more robust material such as neoprene or butyl rubber.[10]

  • Best Practices: Always inspect gloves for tears or holes before use.[12] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never wear gloves outside of the laboratory area to prevent cross-contamination of common surfaces like doorknobs or phones.[11][13]

Skin and Body Protection

Protecting the skin is crucial to prevent burns and potential sensitization.

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to maximize skin coverage.[10][14]

  • Apron: For tasks involving significant quantities of the compound or a high risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[10]

  • General Attire: Long pants and closed-toe, closed-heel shoes are mandatory.[14][15] Fabrics such as polyester or acrylic should be avoided.[14]

Respiratory Protection

Inhalation of the compound, which may be a fine powder, must be minimized.

  • Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood.[7][9][12]

  • Respirator Use: If engineering controls are not feasible or if there is a potential to exceed occupational exposure limits, a NIOSH-approved respirator is required.[10][14] Given that piperazine can cause occupational asthma, a respirator with a particulate filter (conforming to EN 143) is recommended when handling the solid.[4][10] Use of a respirator requires a formal respiratory protection program, including medical evaluation and fit testing.[14]

PPE Selection and Workflow

The selection of PPE is dictated by the specific task and the associated risks. The following diagram and table provide a clear decision-making framework.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_procedure Procedural Scale & Hazard Level cluster_ppe Required PPE Level start Start: Define Experimental Task weighing Weighing Solid (<1g) start->weighing solution Solution Prep / Transfer start->solution reaction Running Reaction / Workup start->reaction ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_base ppe_resp Respiratory Protection: - Work in Fume Hood - Consider Respirator weighing->ppe_resp Always in Hood high_energy High Energy Ops (Heating, Sonication) solution->high_energy If applicable solution->ppe_base solution->ppe_resp Always in Hood reaction->high_energy If applicable ppe_enhanced Enhanced PPE: - Goggles & Face Shield - Chem-Resistant Gloves - Lab Coat & Apron reaction->ppe_enhanced reaction->ppe_resp Always in Hood high_energy->ppe_enhanced

Caption: PPE selection workflow based on the experimental task.

Table 1: PPE Matrix by Laboratory Task
TaskMinimum PPEEnhanced PPE (Recommended for Larger Scale / Higher Risk)
Weighing Solid Tightly-fitting safety goggles, nitrile gloves, lab coat. Must be performed in a fume hood. ---
Preparing Solutions Tightly-fitting safety goggles, nitrile gloves, lab coat. Must be performed in a fume hood. Face shield over goggles, chemical-resistant apron.
Reaction Monitoring & Workup Tightly-fitting safety goggles, nitrile gloves, lab coat. Must be performed in a fume hood. Face shield over goggles, chemical-resistant apron, consider neoprene or other resistant gloves for prolonged operations.
Spill Cleanup Tightly-fitting safety goggles, face shield, chemical-resistant gloves (e.g., neoprene), lab coat, chemical-resistant apron.NIOSH-approved respirator with particulate filter.

Operational Plan: Donning and Doffing Procedures

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning_Doffing_Sequence cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 1. Lab Coat don2 2. Eye Protection (Goggles/Face Shield) don1->don2 don3 3. Respirator (If required) don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (Contaminated) doff2 2. Lab Coat (Turn inside out) doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Respirator (If used) doff3->doff4 doff5 Wash Hands Thoroughly doff4->doff5

Caption: The correct sequence for donning and doffing PPE.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Eye/Face Protection: Put on safety goggles and a face shield if needed.

  • Respirator: If required, perform a seal check.

  • Gloves: Pull gloves on so that they cover the cuffs of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Remove by turning it inside out to contain any contamination.

  • Eye/Face Protection: Remove from the back.

  • Respirator: If used, remove from the back.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[13]

Emergency and Disposal Plans

Emergency First Aid

In case of accidental exposure, immediate action is critical.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][2] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Rinse mouth thoroughly with water.[1][2] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor immediately.[1][7]

Spill Response and Disposal
  • Spills: Evacuate personnel from the immediate area. Wearing the appropriate enhanced PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7] Collect the material using spark-proof tools and place it into a suitable, labeled container for chemical waste disposal.[2]

  • PPE Disposal: All disposable PPE (gloves, aprons) used while handling this compound must be considered contaminated. Dispose of them in a designated hazardous waste container.[2] Reusable PPE should be decontaminated according to institutional guidelines.

  • Chemical Disposal: The compound and any contaminated materials must be disposed of as hazardous waste through a licensed chemical destruction facility, in accordance with all local, state, and federal regulations.[1][2] Do not discharge to sewer systems.[2]

References

  • Personal protective equipment for handling Pyrimidine, 4,6-diethoxy-. BenchChem.
  • Personal protective equipment for handling 2-(Methylamino)-4,6-pyrimidinediol. BenchChem.
  • Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.
  • PIPERAZINE DIHYDROCHLORIDE.
  • Piperazine: Human health tier II assessment. Australian Government Department of Health.
  • Piperazine - Safety D
  • ICSC 1032 - PIPERAZINE (anhydrous). ILO and WHO.
  • Safety Data Sheet - 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine. CymitQuimica.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • SAFETY DATA SHEET - 2-(1-Piperazinyl)pyrimidine. Fisher Scientific.
  • Personal Protective Equipment (PPE). CHEMM.
  • Working with Chemicals - Prudent Practices in the Labor
  • Labor
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
  • Topic 1: Safety in the Organic Chemistry Laboratory.
  • SAFETY DATA SHEET - Piperazine, anhydrous. Thermo Fisher Scientific.
  • 2-(1-Piperazinyl)
  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
  • Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Piperazin-1-yl)phenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-(Piperazin-1-yl)phenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.